molecular formula C11H9BrO3 B1359829 (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate CAS No. 608128-34-3

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Cat. No.: B1359829
CAS No.: 608128-34-3
M. Wt: 269.09 g/mol
InChI Key: OEKODHJXUIKZME-QPJJXVBHSA-N
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Description

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (E)-4-(4-bromophenyl)-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKODHJXUIKZME-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)/C=C/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608128-34-3
Record name Methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate
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Foundational & Exploratory

An In-Depth Technical Guide to (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is an α,β-unsaturated ketoester belonging to the broader class of chalcones, which are precursors to flavonoids and isoflavonoids with a wide array of biological activities.[1] The presence of a bromine atom on the phenyl ring and the reactive enone system makes this molecule a compelling subject for investigation in drug discovery and organic synthesis. The extended conjugation in its structure suggests potential for interesting photochemical properties and biological interactions.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in medicinal chemistry.

Chemical Identity and Nomenclature

The formal IUPAC name for this compound is This compound . This name systematically describes its structure: a four-carbon butenoate chain with a methyl ester at position 1, a ketone at position 2, a double bond in the (E) or trans configuration starting at position 3, and a 4-bromophenyl substituent at position 4.

Several synonyms are also used to identify this compound, including:

  • Methyl (3E)-4-(4-bromophenyl)-2-oxo-3-butenoate

  • (E)-2-Oxo-4-(4-bromophenyl)-3-butenoic acid methyl ester

  • 3-Butenoic acid, 4-(4-bromophenyl)-2-oxo-, methyl ester, (3E)-[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₉BrO₃[3]
Molecular Weight 269.09 g/mol [3]
CAS Number 608128-34-3[3]
Appearance Solid[2]
Purity Typically >95%[3]
InChI 1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+[2]
InChIKey OEKODHJXUIKZME-QPJJXVBHSA-N[2]
SMILES COC(=O)C(=O)C=Cc1ccc(Br)cc1[3]

Synthesis Protocol: A Validated Approach via Claisen-Schmidt Condensation

The synthesis of this compound is most effectively achieved through a Claisen-Schmidt condensation.[4][5] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone or ester possessing an α-hydrogen. In this specific synthesis, 4-bromobenzaldehyde is reacted with methyl pyruvate.

Causality of Experimental Choices

The choice of a base catalyst is critical. A strong base like sodium hydroxide or potassium hydroxide is used to deprotonate the α-carbon of methyl pyruvate, forming a nucleophilic enolate.[4] The aromatic aldehyde, 4-bromobenzaldehyde, lacks α-hydrogens and therefore cannot self-condense, which simplifies the product mixture.[4] The reaction is typically carried out in an alcoholic solvent, such as ethanol, which can dissolve the reactants and the base. The subsequent dehydration of the aldol addition product is often spontaneous or acid-catalyzed, leading to the stable, conjugated α,β-unsaturated system.

Detailed Step-by-Step Methodology

Materials:

  • 4-Bromobenzaldehyde

  • Methyl pyruvate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1.0 equivalent) in absolute ethanol.

  • Addition of Ketone: To this solution, add methyl pyruvate (1.1 equivalents).

  • Base Addition: Cool the mixture in an ice bath to 0-5 °C. While stirring, slowly add a solution of NaOH or KOH (1.2 equivalents) in ethanol. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of cold distilled water.

  • Neutralization: Acidify the aqueous mixture with dilute HCl until it reaches a neutral pH. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

  • Drying: Dry the purified product under vacuum.

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification R1 4-Bromobenzaldehyde Reaction Claisen-Schmidt Condensation R1->Reaction R2 Methyl Pyruvate R2->Reaction Base NaOH or KOH Base->Reaction Catalyst Solvent Ethanol Solvent->Reaction Solvent Temp 0°C to RT Temp->Reaction Temperature Quench Water Quench Reaction->Quench Neutralize Acidification (HCl) Quench->Neutralize Isolate Filtration Neutralize->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify Product (E)-Methyl 4-(4-bromophenyl) -2-oxobut-3-enoate Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR (Predicted):

  • Aromatic Protons: Two doublets in the range of δ 7.5-7.8 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

  • Vinylic Protons: Two doublets for the trans-coupled protons of the α,β-unsaturated system, expected around δ 6.8-7.2 ppm and δ 7.5-7.9 ppm with a coupling constant (J) of approximately 16 Hz.

  • Methyl Protons: A singlet for the methyl ester protons around δ 3.8-3.9 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbons: Two signals in the downfield region, with the ester carbonyl around δ 160-165 ppm and the ketone carbonyl around δ 180-185 ppm.

  • Aromatic Carbons: Signals in the range of δ 125-135 ppm, including the carbon bearing the bromine atom.

  • Vinylic Carbons: Two signals for the double bond carbons between δ 120-145 ppm.

  • Methyl Carbon: A signal for the methyl ester carbon around δ 52-53 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • C=O Stretching: Strong absorptions around 1720-1740 cm⁻¹ for the ester carbonyl and 1670-1690 cm⁻¹ for the conjugated ketone carbonyl.

  • C=C Stretching: An absorption around 1600-1625 cm⁻¹ for the alkene double bond.

  • C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region for the ester C-O bond.

  • C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Potential Applications in Drug Development

The chalcone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[6] The presence of the 4-bromophenyl group can enhance lipophilicity and potentially improve binding to target proteins through halogen bonding.

Antimicrobial and Antifungal Activity

Bromo-substituted chalcones have demonstrated significant antimicrobial activity.[7][8] The electron-withdrawing nature of the bromine atom can influence the electronic properties of the enone system, which is often crucial for its interaction with microbial targets. This compound is a candidate for screening against various bacterial and fungal strains, including drug-resistant varieties.

Anticancer Potential

Many chalcone derivatives exhibit cytotoxic activity against various cancer cell lines.[9] The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues in proteins, such as cysteine, which can lead to the inhibition of enzymes critical for cancer cell proliferation. The 4-bromophenyl group could contribute to enhanced activity and selectivity.

Anti-inflammatory Properties

Chalcones have been investigated for their anti-inflammatory effects.[10] They can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The specific substitution pattern of this compound warrants investigation into its potential as an anti-inflammatory agent.

Logical Framework for Drug Discovery Application

DrugDiscovery cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development Compound (E)-Methyl 4-(4-bromophenyl) -2-oxobut-3-enoate Antimicrobial Antimicrobial Assays Compound->Antimicrobial Anticancer Anticancer Assays Compound->Anticancer AntiInflammatory Anti-inflammatory Assays Compound->AntiInflammatory SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR AntiInflammatory->SAR ADMET ADMET Profiling SAR->ADMET Preclinical In vivo Efficacy & Safety ADMET->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A logical pathway for the development of the title compound as a therapeutic agent.

Conclusion

This compound represents a versatile and promising molecule for further investigation in medicinal chemistry and organic synthesis. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible scaffold for the development of novel therapeutic agents. The presence of the bromophenyl moiety and the reactive enone system provides a foundation for exploring its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This technical guide serves as a foundational resource for researchers embarking on the study and application of this intriguing chalcone derivative.

References

  • Gomes, M. N., Muratov, E. N., Pereira, M., Peixoto, J. C., Rosseto, L. P., Cravo, P. V. L., Andrade, C. H., & Neves, B. J. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [Link]

  • Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters and Acids: Electronic Supplementary Information. [Link]

  • de Oliveira, A. B., Alencar, D. B., T. de Sales, J. A., de Oliveira, A. C. S., da Silva, A. L., de Morais, S. M., & de Menezes, J. E. S. A. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Microbial Pathogenesis, 158, 105089. [Link]

  • Hassan, M. A., Gaffer, H. E., & El-Houssinni, H. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(22), 19379–19407. [Link]

  • ResearchGate. (n.d.). Claisen‐Schmidt condensation for the synthesis of 4. Retrieved January 26, 2026, from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved January 26, 2026, from [Link]

  • Pulina, N. A., Zalesov, V. V., Bystritskaya, O. A., Rubtsov, A. E., & Kutkovaya, N. V. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 427–430. [Link]

  • ACS Publications. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. [Link]

  • Konda, R. K., Nuthakki, V. K., & Babu, P. M. (2015). Synthesis, characterization and biological screening of novel substituted chalcones. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1561-1568. [Link]

  • Al-Ghorbani, M., & Al-Ghamdi, A. M. (2015). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)cycloalkanones. Molecules, 20(12), 21683–21695. [Link]

  • Szychowska, M., Gendaszewska-Darmach, E., & Frański, R. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences, 25(18), 9899. [Link]

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An In-Depth Technical Guide to the Reactivity Profile of α,β-Unsaturated Ketones: A Cornerstone of Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alpha,beta-unsaturated ketones, commonly referred to as enones, represent a pivotal class of organic compounds whose unique electronic structure underpins a rich and versatile reactivity profile. The conjugation of an alkene with a carbonyl group creates a polarized π-system with multiple electrophilic sites, enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of the core principles governing enone reactivity, focusing on the critical dichotomy between 1,2- (direct) and 1,4- (conjugate) addition pathways. We will dissect the mechanistic underpinnings of key synthetic transformations, including the Michael addition, Nazarov cyclization, and various cycloadditions. Furthermore, this document will bridge fundamental reactivity with practical application, offering detailed experimental protocols and discussing the strategic role of the enone motif as a pharmacophore and covalent warhead in contemporary drug development. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and field-proven understanding of this essential chemical scaffold.

The Electronic Architecture and Spectroscopic Signature of Enones

The reactivity of α,β-unsaturated ketones is a direct consequence of the electronic communication between the C=C and C=O double bonds.[1] This conjugation results in the delocalization of π-electrons across the four-atom system (O=Cα–Cβ). This delocalization can be represented by a series of resonance structures that reveal the electrophilic character at both the carbonyl carbon and the β-carbon.[2][3]

The hybrid resonance structure indicates that the carbonyl carbon (C2) and the β-carbon (C4) both bear a partial positive charge, rendering them susceptible to nucleophilic attack.[1] This electronic feature is the cornerstone of their dual reactivity.

Caption: Resonance delocalization in α,β-unsaturated ketones.

This conjugation also imparts distinct spectroscopic signatures. In infrared (IR) spectroscopy, both the C=O and C=C stretching frequencies are lowered compared to their non-conjugated counterparts.[4] In proton NMR (¹H NMR) spectroscopy, the β-proton is deshielded and typically appears at a lower field than standard alkenic protons due to the electron-withdrawing effect of the carbonyl group transmitted through the π-system.[4]

The Dichotomy of Nucleophilic Attack: 1,2-Addition vs. 1,4-Conjugate Addition

The presence of two primary electrophilic sites—the carbonyl carbon and the β-carbon—leads to a fundamental competition between two modes of nucleophilic attack: 1,2-addition and 1,4-addition.[3][5] The outcome is largely dictated by the nature of the nucleophile, a concept often framed by Hard/Soft Acid/Base (HSAB) theory.

  • 1,2-Addition (Direct Addition): This pathway involves the direct attack of a nucleophile on the carbonyl carbon. It is generally favored by "hard" nucleophiles, which are characterized by high charge density and are more influenced by electrostatic interactions. This reaction is typically irreversible and under kinetic control.[2] Strong nucleophiles such as organolithium reagents, Grignard reagents (RMgX), and reducing agents like lithium aluminum hydride (LiAlH₄) preferentially undergo 1,2-addition.[1][2]

  • 1,4-Addition (Conjugate Addition): This pathway involves the attack of a nucleophile on the electron-deficient β-carbon, a type of vinylogous reactivity.[6] The attack generates an enolate intermediate, which is then protonated (typically during workup) to yield a product that is formally the result of addition across the C=C bond.[3] The final product, after tautomerization of the enol, is a saturated ketone.[1] This pathway is favored by "soft" nucleophiles, which are more polarizable and favor orbital-controlled interactions. Common examples include organocuprates (Gilman reagents), enamines, thiols, and enolates themselves.[2][7] This process is often reversible and under thermodynamic control.

Data Summary: Factors Governing the Mode of Addition
Feature1,2-Addition (Direct)1,4-Addition (Conjugate)Causality & Field Insights
Nucleophile Type Hard, non-polarizable, strong basesSoft, polarizable, weaker basesHard nucleophiles are driven by charge control, attacking the harder and more electropositive carbonyl carbon. Soft nucleophiles are driven by orbital control, favoring overlap with the larger LUMO coefficient at the β-carbon.
Reagent Examples R-Li, RMgX, LiAlH₄, NaBH₄R₂CuLi (Gilman), Enolates, Amines, Thiols, CN⁻Organocuprates are the archetypal soft nucleophiles for 1,4-addition. Their reduced basicity compared to organolithiums prevents rapid, irreversible attack at the carbonyl.
Controlling Factor Kinetic ControlThermodynamic Control1,2-addition is typically faster and irreversible. 1,4-addition is often reversible, allowing the system to equilibrate to the more stable conjugate adduct, which benefits from the formation of a strong C=O bond.
Intermediate AlkoxideEnolateThe formation of a stabilized enolate intermediate is a key thermodynamic driving force for the 1,4-pathway.

Key Synthetic Transformations of Enones

The dual reactivity of enones makes them powerful intermediates for a variety of strategic bond-forming reactions.

The Michael Addition Reaction

The Michael addition is the archetypal 1,4-conjugate addition of a stabilized carbon nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[7][8] This reaction is one of the most fundamental C-C bond-forming reactions in organic synthesis.[7]

The mechanism involves three key steps:

  • Deprotonation of a Michael donor (e.g., a malonic ester) to form a soft enolate nucleophile.

  • Nucleophilic attack of the enolate at the β-carbon of the enone.

  • Protonation of the resulting enolate intermediate to give the final product.[7]

G cluster_workflow Michael Addition Workflow start Michael Donor (e.g., Diethyl Malonate) + Michael Acceptor (e.g., Cyclohexenone) step1 Step 1: Enolate Formation Add catalytic base (e.g., NaOEt) in EtOH. start->step1 Reagents step2 Step 2: Conjugate Addition Stir at room temperature. Monitor by TLC. step1->step2 Enolate attacks β-carbon step3 Step 3: Workup & Protonation Quench with dilute acid (e.g., NH4Cl). Forms enol intermediate. step2->step3 Reaction completion step4 Step 4: Tautomerization Spontaneous conversion to the more stable keto form. step3->step4 Proton transfer end Final Product: 1,4-Adduct step4->end

Caption: Generalized workflow for a Michael Addition reaction.

  • Trustworthiness Note: This protocol includes a catalytic amount of base. The reaction is thermodynamically favorable because the C-C single bond formed is stronger than the C=C pi bond broken, meaning the reaction does not need to be driven to completion by stoichiometric deprotonation of the product.[9]

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add absolute ethanol (20 mL).

  • Base Preparation: Carefully add sodium metal (approx. 50 mg, ~2 mmol) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

    • Causality: Generating the base in situ ensures anhydrous conditions, preventing unwanted side reactions. A catalytic amount is sufficient.[9]

  • Donor Addition: To the cooled sodium ethoxide solution, add diethyl malonate (1.60 g, 10 mmol) via syringe and stir for 10 minutes to ensure complete enolate formation.

  • Acceptor Addition: Add 2-cyclohexen-1-one (0.96 g, 10 mmol) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for an additional 1-2 hours to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and neutralize with a few drops of glacial acetic acid. Reduce the solvent volume in vacuo. Add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation or flash column chromatography to yield the pure 1,4-adduct.

The Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed reaction that transforms divinyl ketones into cyclopentenones.[10] It is a rare example of a Lewis acid-catalyzed 4π-conrotatory electrocyclic reaction.[10]

The mechanism proceeds via four key steps:

  • Coordination of a Lewis or Brønsted acid to the carbonyl oxygen, generating a pentadienyl cation.

  • A 4π-electrocyclic ring closure to form a new cyclopentenyl cation intermediate.

  • Elimination of a proton to form the cyclopentenone product.

  • Tautomerization of the resulting enol to the final ketone.[11][12]

  • Trustworthiness Note: The choice and stoichiometry of the acid are critical. Strong Lewis acids are typically required in stoichiometric amounts to activate the divinyl ketone substrate effectively.[10][13]

  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM, 20 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., FeCl₃ or BF₃·OEt₂, 1.1 equivalents) to the cold DCM.

  • Substrate Addition: Prepare a solution of the divinyl ketone substrate (1.0 equivalent) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred Lewis acid suspension over 15 minutes.

    • Causality: Slow addition at low temperature is crucial to control the exothermicity of the Lewis acid-base complexation and to minimize polymerization or decomposition side reactions.

  • Reaction: Stir the mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃ (30 mL) at 0 °C. Stir vigorously until gas evolution ceases.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Cycloaddition Reactions

The electron-deficient nature of the alkene in enones makes them excellent partners in cycloaddition reactions.

  • Diels-Alder Reaction: Enones are classic dienophiles in [4+2] cycloadditions. The reaction can be accelerated by using Lewis acids, which coordinate to the carbonyl oxygen, further lowering the LUMO energy of the enone and increasing its reactivity.[6]

  • [2+2] Photocycloaddition: Upon photochemical excitation, enones can react with alkenes to form cyclobutane rings.[14] This reaction is a powerful tool for constructing complex and strained molecular architectures and has been widely used in total synthesis.[14][15]

Role in Drug Development: The Covalent Warhead

The α,β-unsaturated ketone moiety is a prominent feature in many natural products and synthetic pharmaceuticals.[16] Its inherent electrophilicity allows it to function as a "covalent warhead" by acting as a Michael acceptor for nucleophilic residues (primarily cysteine thiols) on target proteins.[17]

This irreversible binding can lead to potent and sustained therapeutic effects, a strategy increasingly employed to overcome drug resistance.[17] However, this reactivity is a double-edged sword. The same mechanism can lead to off-target toxicities through indiscriminate alkylation of cellular proteins and glutathione.[6][18] Therefore, a central challenge in drug design is to precisely tune the electrophilicity of the enone to ensure selective reactivity with the intended biological target while minimizing systemic toxicity.[17]

References

  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Available at: [Link]

  • α,β-Unsaturated carbonyl compound - Wikipedia. Available at: [Link]

  • Conjugate Addition to α,β-Unsaturated Carbonyl Compounds - JoVE. Available at: [Link]

  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Direct 1,2 Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives - YouTube. Available at: [Link]

  • 17.6: α,β-Unsaturated Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Nazarov Cyclization - Organic Chemistry Portal. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC. Available at: [Link]

  • Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed. Available at: [Link]

  • Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Publishing. Available at: [Link]

  • Michael Addition Reaction Mechanism - Chemistry Steps. Available at: [Link]

  • Nazarov cyclization reaction - Wikipedia. Available at: [Link]

  • Enone Olefin [2 + 2] Photochemical Cycloadditions - Organic Reactions. Available at: [Link]

  • The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed. Available at: [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. Available at: [Link]

  • Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds - ACS Publications. Available at: [Link]

  • Nazarov Cyclization - YouTube. Available at: [Link]

  • [2+2] Photocycloaddition of Enones to Olefins - University of Illinois Urbana-Champaign. Available at: [Link]

  • THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS - University of Illinois Urbana-Champaign. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold with Untapped Potential

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is a small molecule that, while not extensively documented in medicinal chemistry literature for specific biological activities, presents a compelling case for investigation based on its distinct structural features. Its α,β-unsaturated keto-ester framework is a well-known reactive motif in drug discovery, and the presence of a bromophenyl group offers a handle for further chemical modification. These characteristics position this compound as a promising starting point for the development of novel therapeutics, particularly as a covalent inhibitor or as a scaffold for creating libraries of compounds for screening against various biological targets. This guide will explore the hypothesized potential of this compound in medicinal chemistry, providing theoretical frameworks, synthesis protocols, and proposed screening workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₁H₉BrO₃
Molecular Weight 269.09 g/mol
CAS Number 608128-34-3
Appearance Solid
Purity Typically >95%
SMILES COC(=O)C(=O)C=Cc1ccc(Br)cc1
InChI Key OEKODHJXUIKZME-QPJJXVBHSA-N

Potential Medicinal Chemistry Applications: A Forward-Looking Perspective

The true potential of this compound lies in its utility as a foundational structure for drug design. Below, we explore several promising avenues for its application.

As a Covalent Inhibitor via Michael Addition

The α,β-unsaturated ketone moiety in this compound is a classic Michael acceptor. This electrophilic "warhead" can react with nucleophilic residues, such as cysteine, on target proteins to form a stable covalent bond.[1][2] This irreversible or long-lived inhibition can lead to enhanced potency and a prolonged duration of action compared to non-covalent inhibitors.[3][4]

The design of targeted covalent inhibitors is a burgeoning field in drug discovery.[5][6] The general principle involves a "guidance system" (the non-reactive part of the molecule that provides target specificity) and a "warhead" (the reactive group that forms the covalent bond).[3] In the case of our topic compound, the bromophenyl and methyl ester groups could serve as a rudimentary guidance system, which can be further elaborated to achieve selectivity for a specific target.

The reactivity of the Michael acceptor can be tuned by modifying the electronic properties of the aryl ring. The electron-withdrawing nature of the bromine atom in the para position is expected to enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

A Scaffold for Macrophage Migration Inhibitory Factor (MIF) Inhibitors

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a range of inflammatory diseases and cancers.[7] It possesses a unique tautomerase active site that has been a target for drug development.[8] Small molecules that can bind to this active site and inhibit MIF's biological functions are of significant therapeutic interest.[8]

While this compound itself is not a known MIF inhibitor, its core structure bears resemblance to scaffolds that could be adapted to target MIF. The development of MIF inhibitors often involves creating molecules that can interact with the hydrophobic pocket of the active site and potentially react with the catalytic N-terminal proline. The bromophenyl group of our compound could be a starting point for exploring interactions within this pocket, and the α,β-unsaturated system could be modified to interact with key residues.

An Intermediate for the Synthesis of Heterocyclic Compounds

The dicarbonyl functionality and the reactive double bond make this compound a versatile intermediate for the synthesis of more complex heterocyclic structures. For instance, it could be used in reactions with dinucleophiles to construct various five- and six-membered rings, which are common motifs in many biologically active compounds.

Protocols and Methodologies

Protocol 1: Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved via a Claisen-Schmidt condensation followed by oxidation. A similar methodology has been described for related 4-aryl-2-hydroxy-4-oxobut-2-enoic acids.[9]

Materials:

  • 4-Bromobenzaldehyde

  • Methyl pyruvate

  • Sodium hydroxide (NaOH)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Condensation: To a stirred solution of 4-bromobenzaldehyde (1.0 eq) and methyl pyruvate (1.1 eq) in a suitable solvent such as ethanol at 0 °C, add a solution of NaOH (1.2 eq) in water dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude aldol addition product.

  • Oxidation: Dissolve the crude product in CH₂Cl₂ and add activated MnO₂ (5-10 eq).

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with CH₂Cl₂.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: In Vitro Screening for Covalent Inhibition

To assess the potential of this compound as a covalent inhibitor, a mass spectrometry-based assay with a model protein containing a reactive cysteine residue can be employed.

Materials:

  • Target protein with a reactive cysteine (e.g., a specific enzyme of interest or a model protein like bovine serum albumin)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Mass spectrometer (e.g., ESI-TOF)

Procedure:

  • Prepare a stock solution of the compound in DMSO.

  • Incubate the target protein (e.g., 10 µM) with the compound (e.g., 100 µM) in PBS at 37 °C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Quench the reaction by adding an excess of a reducing agent like dithiothreitol (DTT) or by acidifying the solution.

  • Analyze the protein samples by mass spectrometry to detect any increase in the protein's molecular weight corresponding to the covalent adduction of the compound.

  • A time-dependent increase in the mass of the protein by approximately 269 Da would indicate covalent modification.

Visualizing the Workflow

The following diagram illustrates a hypothetical workflow for the discovery and initial characterization of bioactive compounds derived from this compound.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Hit Characterization A This compound B Analogue Synthesis A->B Chemical Modification C High-Throughput Screening B->C D Target-Based Assays (e.g., MIF) B->D E Covalent Binding Assay B->E F IC50 Determination C->F Primary Hits D->F Primary Hits G Mechanism of Action Studies E->G Confirmed Covalent Binders H Structure-Activity Relationship (SAR) F->H G->H

Sources

Purification of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate by Recrystallization: A Detailed Protocol and Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is a chalcone derivative, a class of compounds extensively studied for their wide-ranging pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The synthesis of such compounds via methods like the Claisen-Schmidt condensation often yields a crude product containing unreacted starting materials, side-products, and other impurities.[3][4] Achieving high purity is paramount for accurate biological screening and drug development. This application note provides a detailed, field-proven protocol for the purification of this compound using the fundamental technique of recrystallization. We delve into the scientific principles governing solvent selection, provide a step-by-step methodology, and outline validation techniques to ensure the isolation of a highly purified solid.

The Foundational Principle: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5] The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[6] As this solution is allowed to cool slowly, the solubility of the desired compound decreases, and it crystallizes out of the solution. The impurities, which are present in much smaller concentrations, ideally remain dissolved in the cold solvent (mother liquor).[6] The formation of a crystal lattice is a highly specific process; molecules of the correct compound fit preferentially into the growing crystal structure, effectively excluding dissimilar impurity molecules. This results in the formation of pure crystals that can then be physically separated by filtration.

Pre-Protocol Consideration: Strategic Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the target compound—that is, it should dissolve a large amount of the compound at its boiling point and a very small amount at low temperatures (e.g., 0-4 °C).

Causality Behind Solvent Choice for this Compound: this compound possesses several functional groups that dictate its polarity: a bromophenyl ring (moderately nonpolar), an α,β-unsaturated ketone system, and a methyl ester group (both polar). This combination suggests that solvents of intermediate polarity would be most effective.

  • Highly Polar Solvents (e.g., Water): Unlikely to dissolve the compound even when hot due to the large, nonpolar bromophenyl group.

  • Highly Nonpolar Solvents (e.g., Hexane, Pentane): Unlikely to dissolve the compound due to the polar ester and ketone functionalities.

  • Intermediate Polarity Solvents (e.g., Ethanol, Ethyl Acetate, Acetone): These are excellent candidates. They possess both polar and nonpolar characteristics, making them likely to dissolve the compound effectively when heated.

For this protocol, we will focus on two robust systems: a single-solvent recrystallization using Ethanol and a two-solvent system using Ethyl Acetate/Hexane . Ethanol is a common and effective choice for crystallizing chalcone derivatives.[7] The Ethyl Acetate/Hexane system is useful if the compound is too soluble in a single solvent even when cold; ethyl acetate acts as the primary solvent, and hexane is added as an "anti-solvent" to reduce the overall solubility and induce crystallization.[5]

Table 1: Properties of Candidate Recrystallization Solvents

SolventFormulaBoiling Point (°C)Relative PolarityRationale for Use
Ethanol C₂H₅OH780.654Good general-purpose polar solvent for chalcones; steep solubility curve for many organics.
Ethyl Acetate C₄H₈O₂770.228Excellent solvent for compounds of intermediate polarity.[8]
Hexane C₆H₁₄690.009Used as a non-polar "anti-solvent" to decrease solubility.[8]
Acetone C₃H₆O₂560.355Strong solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[8]

Detailed Application Protocol

This protocol details the single-solvent recrystallization from ethanol. The principles can be readily adapted for other solvent systems.

Materials and Equipment:

  • Crude this compound (e.g., 1.0 g)

  • Ethanol (Reagent grade)

  • Erlenmeyer flasks (2-3, appropriate size)

  • Hot plate with stirring capability

  • Glass funnel (stemless preferred)[9]

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source (e.g., water aspirator)

  • Watch glass

  • Spatula and glass stirring rod

  • Ice bath

  • Melting point apparatus

Experimental Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot ethanol A->B Heat on hot plate C Perform hot gravity filtration to remove insoluble impurities B->C D Allow filtrate to cool slowly to room temp. B->D If no hot filtration needed C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with ice-cold ethanol F->G H Dry crystals G->H

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology:

Step 1: Dissolution of the Crude Solid

  • Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

  • In a separate flask, heat approximately 20-30 mL of ethanol on a hot plate to a gentle boil. Never heat organic solvents over an open flame.

  • Carefully add the hot ethanol to the flask containing the solid in small portions (1-2 mL at a time), swirling after each addition. Keep the solution at or near the boiling point.

  • Continue adding the hot solvent just until all the solid has dissolved. The goal is to use the minimum volume of hot solvent necessary to form a saturated solution.[5] If you observe insoluble impurities, proceed to hot filtration (an optional step).

Step 2: Crystallization

  • Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10] Rapid cooling can trap impurities.

  • You should observe the formation of solid crystals as the solution cools.

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals by further decreasing the compound's solubility.

Step 3: Isolation by Vacuum Filtration

  • Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.[11]

  • Turn on the vacuum and pour the cold crystalline mixture (the "slurry") into the center of the Büchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask. You can rinse the flask with a small amount (1-2 mL) of the ice-cold mother liquor from the filter flask to aid the transfer.

Step 4: Crystal Washing and Drying

  • With the vacuum still applied, wash the collected crystals with a small portion (2-3 mL) of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities.[11]

  • Continue to draw air through the crystals for several minutes to help them dry.

  • Transfer the purified solid to a pre-weighed watch glass. Allow it to air-dry completely. For optimal dryness, place the sample in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol Validation: A Self-Validating System

The trustworthiness of this protocol is established by verifying the purity of the final product.

  • Visual Inspection: The purified crystals should be uniform in appearance and color. A significant color change (e.g., from yellow to white) indicates the removal of colored impurities.

  • Yield Calculation: Weigh the final, dry product and calculate the percent recovery:

    • % Recovery = (Mass of Pure Crystals / Mass of Crude Solid) x 100

    • A typical recovery is between 60-90%. A very low recovery may indicate that too much solvent was used or the compound is highly soluble even when cold.

  • Melting Point Analysis: This is the most critical validation step.[10] A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities broaden and depress the melting point. Compare the experimentally determined melting point to the literature value for this compound.

Table 2: Expected Outcome and Validation Parameters

ParameterCrude ProductPurified ProductRationale for Purity
Appearance May be discolored, non-uniformCrystalline solid, uniform colorRemoval of colored and amorphous impurities.
Melting Point Broad, depressed rangeSharp, narrow rangePure compounds have a characteristic, sharp melting point.
% Recovery N/A60-90% (Typical)Measures the efficiency of the crystallization process.

Troubleshooting Common Issues

  • No Crystals Form: The solution may be too dilute (too much solvent added). Try boiling off some solvent to concentrate the solution. If that fails, scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous batch can induce crystallization.[9]

  • "Oiling Out": The compound separates as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent. Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.

  • Low Recovery: Too much solvent was used, or the compound is significantly soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath. Consider a different solvent system.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all organic solvents in a well-ventilated fume hood.

  • Never heat flammable organic solvents with an open flame. Use a controlled hot plate or a heating mantle.

  • Avoid inhaling solvent vapors or allowing contact with skin.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • JETIR. (2020). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization Technique. Retrieved from [Link]

  • PubChem. (n.d.). methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate. Retrieved from [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]

  • Molecules. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Retrieved from [Link]

  • IUCrData. (2016). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Retrieved from [Link]

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (2e)-4-(4-bromophenyl)-4-oxobut-2-enoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]

  • A&J Pharmtech. (n.d.). This compound, 97% Purity, C11H9BrO3, 10 grams. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important α,β-unsaturated ketoester, a valuable building block in the synthesis of various pharmaceutical agents and biologically active molecules. This document provides in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields, ensure stereochemical purity, and overcome common experimental hurdles.

I. Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[1] This reaction involves the base-catalyzed condensation of 4-bromobenzaldehyde with methyl pyruvate. The desired product is the thermodynamically favored E-isomer due to the steric hindrance between the phenyl ring and the ester group in the Z-isomer.

While the reaction appears straightforward, achieving high yields of the pure E-isomer can be challenging. Common issues include low conversion, formation of the undesired Z-isomer, and the self-condensation of methyl pyruvate. This guide will address these issues in a practical, question-and-answer format.

II. Reaction Mechanism: The Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed aldol condensation mechanism. A base, such as sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of methyl pyruvate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting β-hydroxy ketoester intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the conjugated α,β-unsaturated system of the final product.[2]

Claisen_Schmidt cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Methyl_Pyruvate Methyl Pyruvate Enolate Enolate Intermediate Methyl_Pyruvate->Enolate Deprotonation Base Base (e.g., OH⁻) Alkoxide_Intermediate Alkoxide Intermediate Enolate->Alkoxide_Intermediate Nucleophilic Attack Enolate->Alkoxide_Intermediate 4_Bromobenzaldehyde 4-Bromobenzaldehyde Beta_Hydroxy_Ketoester β-Hydroxy Ketoester Alkoxide_Intermediate->Beta_Hydroxy_Ketoester Protonation Alkoxide_Intermediate->Beta_Hydroxy_Ketoester Water_Protonation H₂O Final_Product This compound Beta_Hydroxy_Ketoester->Final_Product Dehydration (E1cB) Beta_Hydroxy_Ketoester->Final_Product Base_Dehydration Base (e.g., OH⁻)

Caption: Claisen-Schmidt reaction mechanism for the synthesis.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer:

Low yield is the most common issue in this synthesis and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC). Ensure the reaction mixture is homogenous through efficient stirring.

  • Self-Condensation of Methyl Pyruvate: Methyl pyruvate can react with its own enolate, leading to undesired side products.[3]

    • Solution: Add the methyl pyruvate slowly to the reaction mixture containing the 4-bromobenzaldehyde and the base. This ensures that the enolate of methyl pyruvate preferentially reacts with the more electrophilic aldehyde.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to low conversion of the limiting reagent.

    • Solution: A slight excess of methyl pyruvate (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can promote self-condensation. Experiment with the stoichiometry to find the optimal balance.

  • Suboptimal Base Concentration: The concentration of the base is critical. Too little base will result in slow or incomplete deprotonation of the methyl pyruvate, while too much can promote side reactions.

    • Solution: For base-catalyzed reactions using NaOH or KOH, a concentration of 10-20 mol% is often a good starting point.[4] You may need to optimize this for your specific conditions.

  • Inefficient Dehydration: The final dehydration step to form the α,β-unsaturated product may be slow.

    • Solution: Gentle heating of the reaction mixture can promote the elimination of water. However, excessive heat can lead to decomposition or polymerization.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion via TLC Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Successful Yield Improved Check_Completion->Successful Complete Increase_Time Increase Reaction Time and/or Temperature Incomplete->Increase_Time Yes Check_Stoichiometry Review Reactant Stoichiometry Incomplete->Check_Stoichiometry No Increase_Time->Check_Completion Incorrect_Stoichiometry Stoichiometry Incorrect Check_Stoichiometry->Incorrect_Stoichiometry Optimize_Stoichiometry Optimize Reactant Ratios (e.g., slight excess of methyl pyruvate) Incorrect_Stoichiometry->Optimize_Stoichiometry Yes Suspect_Side_Reactions Suspect Side Reactions (e.g., Pyruvate Self-Condensation) Incorrect_Stoichiometry->Suspect_Side_Reactions No Optimize_Stoichiometry->Check_Completion Slow_Addition Employ Slow Addition of Methyl Pyruvate Suspect_Side_Reactions->Slow_Addition Check_Base Evaluate Base Concentration/Activity Suspect_Side_Reactions->Check_Base Slow_Addition->Check_Completion Optimize_Base Optimize Base Concentration Check_Base->Optimize_Base Optimize_Base->Check_Completion

Caption: Troubleshooting workflow for low product yield.

Question 2: I am observing a significant amount of the Z-isomer in my product mixture. How can I improve the E-selectivity?

Answer:

While the E-isomer is thermodynamically favored, kinetic factors can lead to the formation of the Z-isomer. Here are some strategies to enhance E-selectivity:

  • Reaction Temperature: Higher temperatures generally favor the formation of the more stable E-isomer.

    • Solution: If your reaction is being run at a low temperature, consider gradually increasing it and monitoring the E/Z ratio by ¹H NMR or HPLC.

  • Choice of Base and Solvent: The nature of the base and solvent can influence the transition state of the reaction and thus the stereochemical outcome.

    • Solution: Protic solvents like ethanol can facilitate the equilibration to the more stable E-isomer. If you are using an aprotic solvent, consider switching to a protic one.

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is renowned for its high E-selectivity when using stabilized ylides.[5]

    • Solution: If high E-selectivity is critical and the Claisen-Schmidt condensation is not providing the desired purity, consider a two-step HWE approach. This would involve preparing the appropriate phosphonate ester of methyl pyruvate and then reacting it with 4-bromobenzaldehyde in the presence of a suitable base (e.g., NaH, NaOMe).[3]

EZ_Selectivity_Optimization Start Poor E/Z Selectivity Reaction_Type Current Method? Start->Reaction_Type Claisen_Schmidt Claisen-Schmidt Reaction_Type->Claisen_Schmidt Claisen-Schmidt HWE Horner-Wadsworth-Emmons Reaction_Type->HWE HWE Increase_Temp Increase Reaction Temperature Claisen_Schmidt->Increase_Temp Check_HWE_Conditions Optimize HWE Conditions (Base, Temperature) HWE->Check_HWE_Conditions Change_Solvent Switch to a Protic Solvent (e.g., Ethanol) Increase_Temp->Change_Solvent High_ESelectivity High E-Selectivity Achieved Increase_Temp->High_ESelectivity Successful Consider_HWE Consider Switching to HWE Synthesis Change_Solvent->Consider_HWE Change_Solvent->High_ESelectivity Successful Consider_HWE->High_ESelectivity Successful Check_HWE_Conditions->High_ESelectivity

Caption: Decision tree for optimizing E/Z selectivity.

Question 3: My purified product is still contaminated with starting materials. What are the best purification strategies?

Answer:

Effective purification is crucial for obtaining a high-purity final product.

  • Work-up Procedure: A proper aqueous work-up is the first step to removing water-soluble impurities.

    • Solution: After the reaction is complete, quench the reaction mixture with a dilute acid (e.g., 1M HCl) to neutralize the base.[6] Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.

    • Solution: Common solvents for recrystallizing chalcone-like compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7] Perform small-scale solvent screening to find the optimal recrystallization solvent or solvent system.

  • Column Chromatography: For oily products or for removing closely related impurities, column chromatography is the most effective method.

    • Solution: Use silica gel as the stationary phase. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. Monitor the fractions by TLC to isolate the pure product.

IV. Frequently Asked Questions (FAQs)

Q1: What is a representative experimental protocol for the Claisen-Schmidt synthesis of this compound?

A1: The following is a representative protocol based on standard Claisen-Schmidt condensation procedures:

Experimental Protocol: Claisen-Schmidt Synthesis

Reagent/SolventMolecular WeightAmount (mmol)Volume/Mass
4-Bromobenzaldehyde185.02 g/mol 101.85 g
Methyl Pyruvate102.09 g/mol 111.12 g (0.95 mL)
Sodium Hydroxide40.00 g/mol 20.08 g
Ethanol--20 mL
Water--20 mL

Procedure:

  • To a solution of 4-bromobenzaldehyde (1.85 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add an aqueous solution of sodium hydroxide (0.08 g, 2 mmol, in 20 mL of water).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add methyl pyruvate (1.12 g, 11 mmol) dropwise to the reaction mixture over 10-15 minutes with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 1M HCl until the pH is neutral.[8]

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Q2: What are the key safety precautions for this synthesis?

A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium hydroxide is corrosive and should be handled with care. The organic solvents used are flammable.

Q3: How can I confirm the stereochemistry of my final product?

A3: The stereochemistry can be confirmed using ¹H NMR spectroscopy. The coupling constant (J) between the two vinylic protons is typically larger for the E-isomer (around 15-18 Hz) compared to the Z-isomer (around 10-12 Hz).

Q4: Can I use a different base for this reaction?

A4: Yes, other bases such as potassium hydroxide (KOH) or sodium methoxide (NaOMe) can also be used. The choice of base may affect the reaction rate and yield, and may require some optimization.

V. References

  • This reference is not available in the provided search results.

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. Retrieved from [Link]

  • Arctom. (n.d.). (E)-4-(4-Bromophenyl)-3-methyl-4-oxobut-2-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (3e)-4-(3-bromophenyl)-2-oxobut-3-enoate. Retrieved from [Link]

  • Google Patents. (n.d.). Production process for synthesizing bromopyruvate. Retrieved from

  • VEGPHARM. (n.d.). (E)-methyl-4-(4-bromophenyl)-2-oxobut-3-enoate. Retrieved from [Link]

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  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]

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  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 27). Solvent-free synthesis of chalcones using Mg(HSO₄)₂. Retrieved from [Link]

  • MDPI. (n.d.). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Retrieved from [Link]

  • YouTube. (2021, April 21). Synthesis of Substituted Chalcones. Retrieved from [Link]

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Optimization of reaction conditions for (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in medicinal chemistry and materials science, (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate serves as a valuable building block for synthesizing a range of complex molecules. Its α,β-unsaturated ketoester framework is a key pharmacophore and a versatile handle for further chemical modifications. However, optimizing its synthesis can present challenges, from low yields to persistent impurities.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the common hurdles encountered during the synthesis and purification of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-purity material.

Core Synthesis Strategy: The Claisen-Schmidt Condensation

The most direct and common route to synthesize this compound is through a base-catalyzed Claisen-Schmidt condensation (a variant of the Aldol condensation) between 4-bromobenzaldehyde and methyl pyruvate.[1] This reaction involves the formation of an enolate from methyl pyruvate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-bromobenzaldehyde. Subsequent dehydration of the aldol addition product leads to the desired α,β-unsaturated system.[2]

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 4-Bromobenzaldehyde + Methyl Pyruvate Solvent Dissolve in Solvent (e.g., Ethanol) Reactants->Solvent Cooling Cool to 0-5 °C (Ice Bath) Solvent->Cooling Base Slowly Add Base (e.g., aq. NaOH) Cooling->Base Initiate Reaction Stir Stir at 0-5 °C, then Warm to RT Base->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Acid (e.g., dil. HCl) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Crude Product Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for the Claisen-Schmidt synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the primary factors I should investigate to optimize the yield?

A1: Low yields in Claisen-Schmidt condensations are common and can typically be traced to four key areas: catalyst activity, reactant stoichiometry, temperature control, and reaction time.

  • Catalyst Choice and Concentration: This reaction is most often catalyzed by a base (like NaOH or KOH) or an acid.[3]

    • Base Catalysis (Most Common): Aqueous NaOH or KOH are cost-effective and efficient. The concentration is critical; too little base results in slow or incomplete reaction, while too much can promote side reactions like the Cannizzaro reaction of the aldehyde or saponification of the methyl ester. Start with catalytic amounts (e.g., 0.1-0.2 equivalents) and optimize from there.

    • Mechanism Insight: The base deprotonates the α-carbon of methyl pyruvate to form a nucleophilic enolate. This is the key step; the pKa of the α-proton is low enough to be removed by hydroxide, but careful control is needed.

  • Stoichiometry: 4-bromobenzaldehyde cannot self-condense as it lacks α-hydrogens. However, methyl pyruvate can self-condense. To minimize this, it is often advantageous to use a slight excess of the aldehyde (e.g., 1.1 to 1.2 equivalents) to ensure the pyruvate enolate reacts preferentially with the desired electrophile.

  • Temperature Control: This is arguably the most critical parameter.

    • Initial Addition: The reaction is exothermic. The initial aldol addition should be performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions.[4] Adding the base slowly to a cooled solution of the aldehyde and pyruvate is crucial.

    • Dehydration Step: After the initial addition, the reaction may require warming to room temperature or gentle heating to drive the dehydration (condensation) step to completion.[5] Overheating can lead to polymerization and decomposition, reducing the yield.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Allowing the reaction to proceed for too long after completion can lead to the formation of Michael addition byproducts where a second enolate adds to the newly formed α,β-unsaturated product.

Table 1: Summary of Optimization Parameters for Claisen-Schmidt Reaction

ParameterInitial ConditionOptimized RangeRationale & Key Insights
Base Catalyst 1.0 eq. NaOH0.1 - 0.5 eq. NaOH/KOHCatalytic amounts are sufficient. Excess base promotes side reactions (Cannizzaro, saponification).
Temperature Room Temp.0 °C (addition), then RTLow temperature controls the initial exothermic addition. Warming to RT drives the elimination to completion.[4]
Reactant Ratio 1:11.2 : 1 (Aldehyde:Pyruvate)Excess aldehyde minimizes pyruvate self-condensation.
Solvent EthanolEthanol, Methanol, THF/WaterProtic solvents like ethanol are effective. Co-solvents may be needed if starting material solubility is an issue.
Reaction Time 24 hours2 - 8 hours (TLC Monitored)Prevents byproduct formation post-completion.
Q2: My TLC plate shows multiple spots, and the crude NMR is complex. What are the likely side products?

A2: The formation of multiple byproducts is a classic challenge in aldol-type reactions. Understanding their origin is key to suppression.

  • Methyl Pyruvate Self-Condensation: The enolate of methyl pyruvate can react with another molecule of neutral methyl pyruvate. This is suppressed by using an excess of the more reactive electrophile, 4-bromobenzaldehyde.

  • Cannizzaro Reaction: Under strongly basic conditions, two molecules of 4-bromobenzaldehyde (which lacks α-hydrogens) can disproportionate to form 4-bromobenzyl alcohol and 4-bromobenzoic acid. This is minimized by using only catalytic amounts of base and avoiding excessively high concentrations.

  • Michael Addition: The desired product is an α,β-unsaturated system, which can act as a Michael acceptor. A pyruvate enolate can attack the β-carbon of the product, leading to a 1,4-addition adduct. This is often observed when reaction times are too long or base concentration is high.

  • Saponification: Excess hydroxide can hydrolyze the methyl ester of the starting material or the product to the corresponding carboxylate, especially if the reaction is heated for extended periods.

Side_Reactions cluster_side Potential Side Reactions Reactants 4-Bromobenzaldehyde (A) + Methyl Pyruvate (P) Product (E)-Methyl 4-(4-bromophenyl) -2-oxobut-3-enoate Reactants->Product Desired Reaction (Claisen-Schmidt) Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) Reactants->Cannizzaro disproportionates (A) [High Base] P_enolate Pyruvate Enolate Reactants->P_enolate forms Michael Michael Adduct Product->Michael attacked by P_enolate [Long Time] Sapon Saponified Product Product->Sapon hydrolyzed [Excess Base/Heat] SelfCond Pyruvate Self-Condensation P_enolate->SelfCond attacks (P)

Caption: Common side reactions in the Claisen-Schmidt synthesis.

Q3: How can I ensure I am synthesizing the (E)-isomer and not the (Z)-isomer?

A3: Fortunately, for this specific reaction, thermodynamics heavily favors the formation of the (E)-isomer. The (E)-configuration places the bulky 4-bromophenyl group and the methyl ketoester group on opposite sides of the double bond, minimizing steric hindrance.

  • Thermodynamic Control: The dehydration step that forms the double bond is generally reversible under the reaction conditions. This allows the initially formed mixture of isomers to equilibrate to the most stable thermodynamic product, which is the (E)-isomer.[5]

  • Promoting Equilibration: Allowing the reaction to stir at room temperature for a sufficient period after the initial low-temperature addition helps ensure this equilibration occurs. In most cases, the product will be isolated with very high (E)-selectivity (>95%). If (Z)-isomer formation is a persistent issue (confirmable by ¹H NMR coupling constants for the vinylic protons), consider slightly longer reaction times at room temperature or a milder base to facilitate equilibration without promoting side reactions.

Q4: My product is a sticky solid or oil that is difficult to purify. What are the best purification methods?

A4: α,β-Unsaturated ketoesters can be challenging to purify due to their polarity and potential for polymerization.

  • Recrystallization: This is the ideal method if a suitable solvent can be found, as it is highly effective at removing minor impurities.

    • Solvent Screening: Test a range of solvents. A good starting point is a mixed solvent system like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. Dissolve the crude product in the minimum amount of the more polar (or "good") solvent while warm, then slowly add the less polar (or "poor") solvent until turbidity persists. Cool slowly to induce crystallization.[6]

    • Technique: Scratching the inside of the flask with a glass rod can initiate crystallization. Seeding with a previously obtained pure crystal can also be effective.

  • Column Chromatography: This is the most versatile method if recrystallization fails.

    • Stationary Phase: Standard silica gel is usually effective. However, if your product is acid-sensitive, consider using deactivated or neutral silica gel to prevent decomposition on the column.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective for eluting the product. The less polar starting materials will elute first, followed by your desired product. Highly polar byproducts will remain on the column longer.

    • Caution: Avoid overloading the column and run the chromatography relatively quickly to minimize contact time with the silica, which can sometimes catalyze decomposition or polymerization.

Q5: The Claisen-Schmidt reaction is giving me intractable mixtures. Is there a more reliable synthetic alternative?

A5: Yes. When selectivity and yield are paramount, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[7] This reaction provides excellent control and almost exclusively yields the (E)-alkene.[8]

The HWE reaction involves reacting an aldehyde (4-bromobenzaldehyde) with a stabilized phosphonate ylide. For this synthesis, you would use methyl 2-(diethoxyphosphoryl)pyruvate or a similar phosphonate ester.

  • Mechanism Insight: The reaction proceeds via a phosphonate carbanion that adds to the aldehyde. The subsequent elimination of a water-soluble phosphate byproduct is stereoselective and drives the reaction towards the thermodynamically stable (E)-alkene.[9]

HWE_Workflow cluster_ylide Ylide Generation cluster_reaction Olefination Reaction cluster_workup Workup & Purification Phosphonate Phosphonate Ester Base_Ylide Add Strong Base (e.g., NaH, NaOMe) in Anhydrous THF Phosphonate->Base_Ylide Ylide Phosphonate Ylide (Carbanion) Base_Ylide->Ylide Aldehyde Add 4-Bromobenzaldehyde (in THF) Ylide->Aldehyde Initiate Reaction Stir_HWE Stir at 0 °C to RT Aldehyde->Stir_HWE Monitor_HWE Monitor by TLC Stir_HWE->Monitor_HWE Quench_HWE Aqueous Quench Monitor_HWE->Quench_HWE Upon Completion Extract_HWE Extract & Wash Quench_HWE->Extract_HWE Purify_HWE Purify (Column) Extract_HWE->Purify_HWE

Caption: General workflow for the Horner-Wadsworth-Emmons synthesis.

Table 2: Comparison of Synthetic Routes

FeatureClaisen-Schmidt CondensationHorner-Wadsworth-Emmons (HWE)
Reagents 4-bromobenzaldehyde, methyl pyruvate4-bromobenzaldehyde, phosphonate ester
Yield Moderate to Good (highly condition-dependent)Good to Excellent
Stereoselectivity Good (Thermodynamically favors E)Excellent (E-selective)[7]
Byproducts Aldol/Michael adducts, Cannizzaro productsWater-soluble phosphate salts
Conditions Aqueous base (NaOH), mild tempsAnhydrous conditions, strong base (NaH)
Ease of Purification Can be difficult due to similar byproductsEasier; byproduct is removed in aqueous wash
Cost/Simplicity Simpler, cheaper starting materialsRequires pre-functionalized phosphonate

Detailed Experimental Protocols

Protocol 1: Optimized Claisen-Schmidt Condensation
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.2 eq.) and methyl pyruvate (1.0 eq.) in ethanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reaction: Prepare a solution of 1 M sodium hydroxide (0.2 eq.). Add this solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes), observing the consumption of the aldehyde.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding 1 M HCl until the pH is ~7.

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid/oil by recrystallization (e.g., from ethanol/water) or column chromatography as described previously.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis
  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes (2x) to remove the oil, then add anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the THF suspension to 0 °C. Add methyl 2-(diethoxyphosphoryl)acetate (1.0 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Reaction: Cool the resulting ylide solution back to 0 °C. Add a solution of 4-bromobenzaldehyde (1.05 eq.) in anhydrous THF dropwise.

  • Stirring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product contains the desired ester and the dialkyl phosphate byproduct.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., 10-25% ethyl acetate in hexanes) to isolate the pure (E)-product. The phosphate byproduct is highly polar and will be easily separated.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Jessen, B. M., Taarning, E., & Madsen, R. (2021). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. European Journal of Organic Chemistry, 2021(29), 4049-4053.
  • PubChem. (n.d.). methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate. Retrieved from [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Synthetic Communications. (2005). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (1985). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Chad's Prep. (2021). 21.5 Aldol Reactions | Organic Chemistry. YouTube. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1980). Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Retrieved from [Link]

  • ResearchGate. (2005). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Retrieved from [Link]

  • ACS Publications. (2018). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method. Retrieved from [Link]

  • ResearchGate. (2016). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link]

  • MDPI. (2010). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Retrieved from [Link]

  • Quora. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Mild and Catalytic Transesterification Reaction Using K2HPO4 for the Synthesis of Methyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Retrieved from [Link]

  • SciSpace. (2019). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • MDPI. (2023). Catalysts, Volume 13, Issue 8 (August 2023). Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024). Organic and Metal–Organic Polymer-Based Catalysts—Enfant Terrible Companions or Good Assistants?. Retrieved from [Link]

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(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges associated with the purification of this compound. This document provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure you achieve the highest possible purity for your research.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My final product shows two spots on TLC and two isomers in the 1H NMR spectrum. What is happening and how can I fix it?

Answer:

This is a classic and frequent challenge with α,β-unsaturated esters and ketones. You are observing E/Z isomerization across the C3-C4 double bond. The desired product is the thermodynamically more stable (E)-isomer, but the (Z)-isomer is a common impurity.

Probable Causes & Scientific Rationale:

  • Photochemical Isomerization: The most common cause is exposure to light, particularly UV light from ambient laboratory conditions or visualization lamps for TLC. The π-system of the conjugated double bond can absorb energy, leading to a temporary promotion to an excited triplet state. In this excited state, the energy barrier for rotation around the C=C bond is significantly lower, allowing for conversion to the (Z)-isomer. Upon relaxation back to the ground state, a mixture of both isomers is obtained.[1][2][3][4]

  • Thermal Isomerization: Although less common at standard purification temperatures, prolonged heating during steps like solvent evaporation can sometimes provide enough energy to overcome the rotational barrier, leading to minor isomerization.

  • Acid/Base Catalysis: Trace amounts of acid or base on glassware or in solvents can potentially catalyze isomerization, although this is less prevalent than photochemical effects for this class of compounds.

Solutions:

  • Minimize Light Exposure: From the moment of synthesis, protect your compound from direct light. Use amber glass vials for storage and cover flasks and chromatography columns with aluminum foil during the purification process.

  • Use a Low-Power UV Lamp for TLC: When visualizing TLC plates, use the lowest intensity setting and shortest possible exposure time.

  • Purification Strategy: Flash column chromatography is generally effective at separating (E) and (Z) isomers due to their different polarities and shapes. The (E)-isomer is typically less polar and will elute first.

  • Re-purification: If you already have an isomeric mixture, you can often re-purify it using careful column chromatography to isolate the desired (E)-isomer.

Question 2: I am losing a significant amount of my compound during column chromatography. My yields are very low. Why?

Answer:

Significant product loss on a silica gel column points towards compound instability or irreversible adsorption. α,β-unsaturated α-ketoenoates can be reactive and sensitive to the stationary phase.

Probable Causes & Scientific Rationale:

  • Decomposition on Silica: Standard silica gel is slightly acidic (pH ~4-5). This acidic surface can catalyze decomposition, hydration of the double bond, or polymerization of your electron-deficient alkene.

  • Irreversible Adsorption: The polar α-keto-ester functionality can bind very strongly to the silanol groups on the silica surface, especially if the compound begins to decompose, leading to streaking on TLC and poor recovery from the column.

  • Prolonged Elution Time: The longer your compound remains on the column, the greater the opportunity for decomposition or irreversible binding.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic silica gel. A common method is to prepare a slurry of the silica in your starting eluent (e.g., hexane/ethyl acetate) and add 1% triethylamine (Et₃N) by volume. The amine base neutralizes the acidic sites on the silica surface, making it more inert.

  • Optimize Your Solvent System: Develop a mobile phase that provides a retention factor (Rf) of approximately 0.3-0.4 for your product on TLC. This ensures the compound moves through the column efficiently without excessive retention.[5] A faster elution minimizes contact time with the silica.

  • Use an Alternative Stationary Phase: If problems persist, consider using a more inert stationary phase like neutral alumina or Florisil. However, always run a test TLC on these materials first, as their separation characteristics differ from silica.

  • Consider Recrystallization First: If your crude product is a solid and contains mainly non-polar or highly polar impurities, recrystallization might be a better primary purification step, avoiding chromatography altogether.

Question 3: My purified compound is a yellow oil, but I expected a solid. Does this mean it is impure?

Answer:

Not necessarily. While many chalcone-like compounds are solids, the physical state (solid vs. oil) at room temperature depends on the specific molecular structure and the presence of even minor impurities.

Probable Causes & Scientific Rationale:

  • Residual Solvent: The most common reason for a purified compound appearing as an oil is the presence of residual solvent from the purification (e.g., ethyl acetate, dichloromethane). These solvents can be difficult to remove completely without a high-vacuum pump.

  • Polymorphism/Amorphous State: The compound may exist as an amorphous solid or a different crystalline form (polymorph) with a very low melting point.

  • Presence of Isomers: The presence of the (Z)-isomer can act as an impurity, disrupting the crystal lattice of the (E)-isomer and leading to melting point depression, often resulting in an oil or waxy solid at room temperature.

  • Minor Impurities: Small amounts of other impurities can also prevent crystallization.

Solutions:

  • High-Vacuum Drying: Place the sample under a high vacuum (using a rotary vane or diffusion pump) for several hours to overnight to remove trace solvents. Gentle heating (e.g., 30-40 °C) can aid this process if the compound is thermally stable.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the oil to initiate crystallization.

    • Trituration: Add a small amount of a non-polar solvent in which the compound is insoluble (like hexane or pentane). Stir vigorously. This can wash away impurities that prevent crystallization and simultaneously induce the formation of a solid.

  • Re-evaluate Purity: Run a high-resolution 1H NMR and HPLC analysis to confirm the purity. If significant impurities are detected, another round of purification may be necessary.

Frequently Asked Questions (FAQs)

What is the recommended general purification strategy for this compound?

For this compound, a multi-step approach is often best. The optimal workflow depends on the nature of the crude product.

G cluster_start Initial State cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Reaction Mixture is_solid Is crude product a solid? crude->is_solid recryst Recrystallization is_solid->recryst Yes chromatography Flash Column Chromatography (Protect from light) is_solid->chromatography No / Oily is_pure Is it >95% pure by NMR/TLC? recryst->is_pure is_pure->chromatography No analysis Purity & Identity Check (NMR, HPLC, MS) is_pure->analysis Yes chromatography->analysis final_product Pure (E)-Isomer analysis->final_product

  • Initial Workup: After the reaction, perform a standard aqueous workup (e.g., extraction with ethyl acetate, washing with brine) to remove water-soluble impurities.[6]

  • Recrystallization (If Applicable): If the crude material is a solid, recrystallization is the most efficient method to obtain high purity.[7] It is excellent for removing impurities with different solubility profiles.

  • Flash Column Chromatography: If the crude product is an oil or if recrystallization fails to remove closely related impurities (like the Z-isomer or starting aldehyde), flash chromatography is necessary.[8]

What analytical methods should be used to confirm purity and identity?

A combination of techniques is essential for full characterization.

TechniquePurposeKey Parameters to Check
1H NMR Structure confirmation & Isomeric RatioChemical shifts, integration values, and coupling constants. The coupling constant (J-value) for the vinyl protons is diagnostic: J ≈ 16 Hz for the (E)-isomer and J ≈ 12 Hz for the (Z)-isomer.
13C NMR Structure confirmationPresence of all expected carbon signals (carbonyls, aromatic, vinyl, methyl).
HPLC Purity AssessmentA single sharp peak indicates high purity. Can be used to determine the exact percentage of impurities. Isocratic methods are often developed for routine checks.[9][10]
Mass Spec (MS) Molecular Weight ConfirmationLook for the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated mass (268.97 g/mol for C11H9BrO3). The isotopic pattern for bromine (79Br/81Br ≈ 1:1) should be visible.
FT-IR Functional Group IdentificationCheck for characteristic stretches: C=O (ester and ketone), C=C (alkene), C-Br.
How should the purified this compound be stored?

Proper storage is critical to maintain the purity and integrity of the compound over time.

  • Temperature: Store at low temperatures, preferably at -20°C . Studies on similar α-ketoenoates show that they can undergo slow dimerization or decomposition at room temperature but are stable for extended periods when frozen.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Store in an amber vial or a clear vial wrapped in aluminum foil to protect it from light and prevent photochemical isomerization.[2]

  • Purity: Ensure the compound is free of residual solvents or acids, as these can promote degradation even during storage.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for recrystallizing the title compound, assuming it is obtained as a crude solid.[7]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed-solvent system is often effective. Good candidates include:

    • Single Solvent: Isopropanol, Ethanol.

    • Mixed Solvent: Ethyl Acetate/Hexane or Dichloromethane/Hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while heating gently (e.g., on a 40-50°C water bath) and swirling until the solid just dissolves. Use the minimum amount of hot solvent.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (e.g., hexane) dropwise while swirling until a persistent cloudiness appears.[12] Add one or two more drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexane) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying the compound from complex mixtures or when it is an oil.

G cluster_prep Preparation cluster_run Elution cluster_post Post-Run prep_slurry 1. Prepare Silica Slurry (Optional: add 1% Et3N) pack_col 2. Pack the Column prep_slurry->pack_col load_sample 3. Load Sample (Concentrated or on silica) pack_col->load_sample elute 4. Elute with Solvent Gradient (e.g., 5% to 20% EtOAc in Hexane) load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evap 8. Evaporate Solvent combine->evap

Step-by-Step Methodology:

  • Select Eluent: Using TLC, find a solvent system (e.g., Ethyl Acetate in Hexane) that gives the desired compound an Rf value of ~0.3-0.4.

  • Pack Column: Pack a glass column with silica gel using the selected eluent system. Ensure the packing is uniform and free of air bubbles.

  • Load Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elute: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Protect the column from light with aluminum foil.

  • Collect Fractions: Collect the eluate in a series of test tubes or vials.

  • Analyze Fractions: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure product into a round-bottom flask. Remove the solvent using a rotary evaporator.

  • Dry: Dry the resulting product under a high vacuum to remove all solvent traces.

References

  • Google Patents. (n.d.). Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
  • PubChem. (n.d.). methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]

  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • ACS Publications. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (1985). Determination of alpha-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]

  • MDPI. (2022). Photocatalytic Isomerization of (E)-Anethole to (Z)-Anethole. Retrieved from [Link]

  • PMC. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ResearchGate. (n.d.). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. Retrieved from [Link]

  • ResearchGate. (2022). Photocatalytic Isomerization of (E)-Anethole to (Z). Retrieved from [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • PMC. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]

  • PubMed. (2022). Photocatalytic Isomerization of (E)-Anethole to (Z)-Anethole. Retrieved from [Link]

  • PubMed. (n.d.). Separation and determination of alpha-amino acids by boroxazolidone formation. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Retrieved from [Link]

  • Preprints.org. (n.d.). Studies on the Aqueous Synthesis of Chalcones: A Green Approach. Retrieved from [Link]

  • PubMed. (2013). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mechanism of (E)- to (Z)-isomerization of anethole. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Challenges in recombinant protein purification. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Development. (n.d.). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.

Sources

Technical Support Center: Alternative Catalysts for (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this crucial synthesis through the exploration of alternative catalytic systems. As a key intermediate in the synthesis of various biologically active compounds, including potential neuroprotective agents, the efficient and sustainable production of this enoate is of paramount importance.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

I. Understanding the Synthesis: The Claisen-Schmidt Condensation

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation. This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[2] In this specific case, it is the reaction between methyl pyruvate and 4-bromobenzaldehyde.

The Claisen-Schmidt condensation is a versatile and widely used method for forming carbon-carbon bonds and is fundamental to the synthesis of chalcones and other related enones.[3] Traditionally, this reaction is catalyzed by strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent.[4] However, these homogeneous catalysts can present challenges related to product purification, catalyst removal, and environmental concerns. This has spurred the development of alternative, often heterogeneous, catalytic systems.

II. General Reaction Scheme & Logic

The fundamental transformation involves the base-catalyzed reaction between methyl pyruvate and 4-bromobenzaldehyde. The general workflow for catalyst selection and optimization is outlined below.

Catalyst Selection Workflow cluster_0 Catalyst Selection cluster_1 Reaction Optimization cluster_2 Analysis & Troubleshooting Homogeneous Homogeneous Solvent Solvent Homogeneous->Solvent Consider miscibility Heterogeneous Heterogeneous Heterogeneous->Solvent Consider catalyst compatibility Temperature Temperature Solvent->Temperature Boiling point constraints Reaction Time Reaction Time Temperature->Reaction Time Kinetics Yield Yield Reaction Time->Yield Monitor progress Purity Purity Yield->Purity Characterize product Side Reactions Side Reactions Purity->Side Reactions Identify byproducts

Caption: Catalyst selection and optimization workflow.

III. Alternative Catalytic Systems: FAQs and Troubleshooting

This section explores various alternative catalysts, detailing their advantages, disadvantages, and providing solutions to common experimental hurdles.

A. Heterogeneous Base Catalysts

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions, contributing to more sustainable processes.[5]

What are LDHs and why are they effective catalysts for this synthesis?

Layered Double Hydroxides (LDHs) are anionic clays with a brucite-like layered structure. Their mixed metal oxide forms, obtained after calcination, exhibit significant basic properties that are effective in catalyzing Claisen-Schmidt condensations.[6] The ability to tune the acid-base properties by varying the metal composition makes them versatile catalysts.[6]

FAQ: My reaction with an LDH catalyst is sluggish. What can I do?

  • Catalyst Activation: Ensure the LDH has been properly activated through calcination. The temperature of calcination is crucial for generating the active basic sites.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Non-polar solvents are often preferred as acidic solvents can poison the basic sites of the catalyst.[6]

  • Mass Transfer Limitations: In heterogeneous catalysis, efficient stirring is critical to overcome mass transfer limitations between the reactants in the liquid phase and the solid catalyst surface.

  • Catalyst Composition: The composition of the LDH (e.g., Mg-Al, Mg-Fe-Al) influences its basicity. A different composition might be more suitable for your specific substrates.[7]

Troubleshooting Guide: Low Yield with LDH Catalysts

Problem Potential Cause Recommended Solution
Low Conversion Insufficient catalyst activity.Increase catalyst loading or optimize calcination temperature and time.
Catalyst poisoning.Ensure reactants and solvent are pure and dry.
Poor Selectivity Formation of side products.Adjust the reaction temperature; lower temperatures often favor the desired product.
Self-condensation of the ketone.Add the ketone slowly to the mixture of the aldehyde and catalyst.[8]

What is modified fluorapatite and how does it function as a catalyst?

Fluorapatite, a naturally occurring phosphate mineral, can be chemically modified, for instance by impregnation with sodium nitrate followed by calcination, to create a bifunctional catalyst with both acidic and basic sites. This allows it to efficiently catalyze Claisen-Schmidt condensations at room temperature.[9]

FAQ: I am observing the formation of multiple products with a modified fluorapatite catalyst. How can I improve selectivity?

  • Reaction Temperature: While these catalysts can be active at room temperature, slight adjustments to the temperature may be necessary to favor the formation of the desired product.

  • Reactant Stoichiometry: Carefully control the molar ratio of your reactants. An excess of one reactant may lead to the formation of side products.

B. Green and Unconventional Catalytic Systems

The principles of green chemistry encourage the use of non-toxic, renewable, and environmentally benign catalysts and reaction media.

How does micellar catalysis work for chalcone synthesis?

In aqueous micellar solutions, surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80 form micelles that can encapsulate the organic reactants, effectively increasing their local concentration and facilitating the reaction. This approach can offer good to very good yields and provides a greener alternative to traditional organic solvents.[4]

FAQ: My reaction yield is low in a micellar medium. What factors should I consider?

  • Surfactant Choice: The choice of surfactant is critical. Cationic surfactants like CTAB and non-ionic ones like Tween 80 can exhibit different efficiencies depending on the specific reactants. It's often beneficial to screen different surfactants.[4]

  • Concentration: The concentration of the surfactant must be above its critical micelle concentration (CMC) for micelles to form and catalysis to be effective.

Can natural extracts be used as catalysts?

Yes, extracts from certain plants, such as Sterculia, have been shown to catalyze the synthesis of chalcone derivatives, particularly under microwave irradiation and solvent-free conditions. This approach offers a highly sustainable and environmentally friendly option.[10]

FAQ: How can I ensure the reproducibility of reactions using a natural extract as a catalyst?

  • Standardization of the Extract: The composition of natural extracts can vary. It is important to standardize the extraction procedure to ensure a consistent catalytic activity.

  • Active Component Identification: For more rigorous and reproducible results, identifying and isolating the active catalytic component from the extract is recommended.

What are the advantages of using microwave irradiation?

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions.[11][12][13][14] In the context of this compound synthesis, microwave irradiation can be combined with various catalysts, including solvent-free systems.[10]

Troubleshooting Guide: Microwave-Assisted Synthesis

Problem Potential Cause Recommended Solution
Reaction Overheating High microwave power setting.Reduce the microwave power or use pulsed heating.
Incomplete Reaction Insufficient irradiation time.Increase the irradiation time in small increments.
Low Yield Non-optimal catalyst for microwave conditions.Screen different catalysts; some may be more efficient under microwave heating.

IV. Common Experimental Challenges and Solutions

This section addresses broader issues that can arise during the synthesis, regardless of the specific catalyst used.

A. Catalyst Deactivation

What are the common causes of catalyst deactivation in this synthesis?

Catalyst deactivation can occur through several mechanisms, including:

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[15]

  • Coking/Fouling: The deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block active sites.[15][16]

  • Sintering: At high temperatures, the small crystallites of a supported catalyst can agglomerate, leading to a loss of active surface area.[15]

FAQ: My heterogeneous catalyst loses activity after a few runs. How can I regenerate it?

The regeneration procedure depends on the nature of the catalyst and the cause of deactivation.

  • For coking: The catalyst can often be regenerated by calcination in air to burn off the carbonaceous deposits.

  • For poisoning: Washing the catalyst with an appropriate solvent may remove the poison. In some cases, a chemical treatment may be necessary.

Troubleshooting Catalyst Deactivation Reduced Activity Reduced Activity Poisoning Poisoning Reduced Activity->Poisoning Coking Coking Reduced Activity->Coking Sintering Sintering Reduced Activity->Sintering Purify Reactants Purify Reactants Poisoning->Purify Reactants Regenerate (Calcination) Regenerate (Calcination) Coking->Regenerate (Calcination) Lower Temperature Lower Temperature Sintering->Lower Temperature

Caption: Troubleshooting catalyst deactivation.

B. Product Purification

What are the best methods for purifying this compound?

  • Recrystallization: This is a common and effective method for purifying solid chalcone derivatives. A suitable solvent system (e.g., ethanol/water) should be chosen where the compound is soluble at high temperatures and insoluble at low temperatures.[17][18]

  • Column Chromatography: For separating the desired product from closely related impurities or unreacted starting materials, column chromatography on silica gel is a powerful technique.[18][19]

FAQ: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Slowing down the cooling process.

  • Using a more dilute solution.

  • Scratching the inside of the flask with a glass rod to induce crystallization.

  • Adding a seed crystal of the pure compound. [17]

C. Side Reactions

What are the most common side reactions in a Claisen-Schmidt condensation?

  • Self-condensation of the ketone: If the ketone has α-hydrogens, it can react with itself.[20]

  • Cannizzaro reaction of the aldehyde: If the aldehyde has no α-hydrogens and is subjected to strong basic conditions, it can undergo a disproportionation reaction.

  • Michael addition: The enolate can potentially add to the α,β-unsaturated ketone product.

How can I minimize side reactions?

  • Control the order of addition: Slowly adding the ketone to a mixture of the aldehyde and the base can minimize its self-condensation.[8]

  • Optimize the reaction temperature: Lower temperatures generally favor the desired condensation reaction over side reactions.[8]

  • Choose the right catalyst: Some catalysts may be more selective for the desired reaction.

V. Summary of Alternative Catalysts

Catalyst TypeKey AdvantagesPotential Challenges
Layered Double Hydroxides (LDHs) Heterogeneous, tunable basicity, recyclable.[6][7]Requires activation, potential for mass transfer limitations.
Modified Fluorapatite Active at room temperature, bifunctional.[9]May require careful control of selectivity.
Micellar Catalysis Green solvent (water), can enhance reaction rates.[4]Requires screening of surfactants, concentration dependent.
Natural Extracts Highly sustainable, environmentally benign.[10]Reproducibility can be a challenge.
Microwave-Assisted Drastically reduced reaction times, often higher yields.[11][12]Requires specialized equipment, potential for overheating.

VI. Experimental Protocols

A. General Procedure for Heterogeneous Catalysis (LDH Example)
  • Catalyst Activation: Calcine the LDH catalyst at the recommended temperature (e.g., 450-500 °C) for several hours.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated LDH catalyst, 4-bromobenzaldehyde, and the solvent.

  • Reactant Addition: Slowly add methyl pyruvate to the stirred suspension.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.[18][19]

B. General Procedure for Microwave-Assisted Synthesis
  • Reaction Mixture: In a microwave-safe reaction vessel, combine 4-bromobenzaldehyde, methyl pyruvate, and the chosen catalyst. If a solvent is used, add it at this stage.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at the predetermined power and for the specified time. Monitor the temperature to avoid overheating.

  • Work-up and Purification: After the reaction is complete, cool the vessel and process the reaction mixture as described in the heterogeneous catalysis procedure.

VII. Concluding Remarks

The synthesis of this compound can be effectively achieved using a variety of alternative catalytic systems that offer advantages in terms of sustainability, efficiency, and ease of operation. The choice of catalyst will depend on the specific requirements of the laboratory, including available equipment, desired scale, and environmental considerations. By understanding the principles behind each catalytic system and anticipating potential challenges, researchers can optimize their synthetic route to this valuable intermediate.

For further assistance, please do not hesitate to contact our technical support team.

References

  • dos Santos, V. C., et al. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Nanomaterials. Available at: [Link]

  • Di Salvo, A., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available at: [Link]

  • Benhalima, T., et al. (2017). Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Green Synthesis and Antibacterial Evaluation of Novel Chalcone Derivatives Catalysed by Sterculia Extract. Journal of Applied Organometallic Chemistry. Available at: [Link]

  • Popatkar, S., et al. (2025). Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds. ResearchGate. Available at: [Link]

  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions. ResearchGate. Available at: [Link]

  • Costentin, C., et al. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. MDPI. Available at: [Link]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Available at: [Link]

  • Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2. RSC Publishing. Available at: [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Claisen Condensation Mechanism. BYJU'S. Available at: [Link]

  • Heterogeneous catalysts for olefin metathesis. ResearchGate. Available at: [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

  • Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson. Available at: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. DTU Research Database. Available at: [Link]

  • Catalyst Deactivation Processes during 1‑Hexene Polymerization. UVIC. Available at: [Link]

  • Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ARKIVOC. Available at: [Link]

  • Catalyst deactivation. YouTube. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available at: [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available at: [Link]

  • methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate. PubChem. Available at: [Link]

  • Microwave-Assisted Syntheses in Organic Chemistry. Google Books.
  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PMC. Available at: [Link]

  • Claisen-Schmidt Condensation. University of Colorado Boulder. Available at: [Link]

  • Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • 1-Bromo-3-methyl-2-butanone. Organic Syntheses. Available at: [Link]

  • Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI. Available at: [Link]

  • SYNTHESIS OF CHALCONES. Jetir.Org. Available at: [Link]

  • Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. ResearchGate. Available at: [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]

  • Rapid parallel synthesis of polymer-bound enones utilizing microwave-assisted solid-phase chemistry. PubMed. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of 1-Indanones from Arenes and alfa,beta-Unsaturated Acyl Chlorides. ResearchGate. Available at: [Link]

  • Enabling desaturation of lactones by reversible catalytic activity of 'ene'-reductases. Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to confidently and efficiently transition this synthesis from the laboratory bench to larger-scale production.

Introduction: Choosing the Right Path for Scale-Up

This compound is a valuable building block in medicinal chemistry and materials science. While several synthetic routes can yield this α,β-unsaturated ketoester, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method for scale-up due to its high (E)-stereoselectivity, milder reaction conditions compared to the classical Wittig reaction, and the ease of removal of its water-soluble phosphate byproduct.[1][2] This guide will focus on the HWE approach, addressing the common challenges encountered during its large-scale implementation.

Recommended Synthetic Pathway: The Horner-Wadsworth-Emmons Reaction

The HWE reaction provides a reliable and stereoselective method for the synthesis of (E)-alkenes from aldehydes and stabilized phosphonate carbanions.[1][3] For the synthesis of our target molecule, this involves the reaction of 4-bromobenzaldehyde with a suitable phosphonate reagent, such as methyl 2-(diethoxyphosphoryl)acetate.

HWE_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions 4-bromobenzaldehyde 4-Bromobenzaldehyde Base Base (e.g., NaH, NaOEt) Phosphonate Methyl 2-(diethoxyphosphoryl)acetate Phosphonate->Base Deprotonation Solvent Anhydrous Solvent (e.g., THF, DME) Product This compound Solvent->Product Reaction Medium Byproduct Diethyl phosphate (water-soluble) Product->Byproduct Formation of Workflow Start Start Reactor_Setup Reactor Setup (Inert Atmosphere) Start->Reactor_Setup Phosphonate_Addition Phosphonate Addition (0°C) Reactor_Setup->Phosphonate_Addition Aldehyde_Addition Aldehyde Addition (<5°C) Phosphonate_Addition->Aldehyde_Addition Reaction Reaction at RT (12-16h) Aldehyde_Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Crystallization Workup->Purification Product Final Product Purification->Product

Sources

Technical Support Center: Stability and Handling of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling and stabilization of this compound in solution. Given its complex structure as an α,β-unsaturated ketoester, this molecule is susceptible to several degradation pathways. This guide explains the causality behind these pathways and provides actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound in a solution-based experimental setting.

Q1: My compound is degrading in solution, leading to inconsistent results. What are the likely chemical reasons for this instability?

A1: this compound possesses three key reactive sites: the methyl ester, the α-keto group, and the conjugated C=C double bond. This combination makes it susceptible to several decomposition pathways, especially in solution.

  • Hydrolysis: The methyl ester group can be cleaved by water to form the corresponding carboxylic acid and methanol. This reaction is catalyzed by both acids and bases.[1][2] Alkaline conditions lead to an irreversible saponification, forming the carboxylate salt.[3]

  • 1,4-Conjugate (Michael) Addition: The β-carbon of the α,β-unsaturated system is electrophilic. Nucleophiles present in your solution (including water, alcohols, or amines) can attack this site, leading to the saturation of the double bond.[4]

  • Photodecomposition & Polymerization: The extended conjugated system can absorb UV-Vis light, which may lead to E/Z isomerization or unwanted photochemical reactions like cycloadditions.[5][6] Furthermore, radical species, often initiated by light or peroxide impurities in solvents, can trigger the polymerization of the alkene moiety.[7][8]

  • Keto-Enol Tautomerism: The α-keto moiety can tautomerize to its enol form. Under basic conditions, this equilibrium is shifted towards the formation of a stabilized enolate, which is a highly reactive nucleophile that can participate in various side reactions.[9][10]

Below is a diagram illustrating the primary degradation pathways.

cluster_main Main Compound cluster_pathways Decomposition Pathways Compound This compound Hydrolysis Carboxylic Acid Product (from Hydrolysis) Compound->Hydrolysis H₂O / H⁺ or OH⁻ Michael Michael Adduct (from Nucleophilic Attack) Compound->Michael Nu:⁻ (e.g., H₂O, ROH) Photo Polymer / Isomer (from Photodecomposition) Compound->Photo Light (hν) / Radicals

Caption: Primary decomposition pathways for the target compound.

Q2: What is the best type of solvent to use for my experiments to minimize degradation?

A2: The choice of solvent is critical for maintaining the stability of the compound. The ideal solvent should be aprotic , anhydrous , and non-nucleophilic .

  • Recommended Solvents: High-purity, anhydrous grades of solvents like Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc) are generally suitable.

  • Solvents to Avoid:

    • Protic Solvents: Avoid water, methanol, and ethanol unless they are a required reactant. They can act as nucleophiles, causing hydrolysis or Michael addition.[1][4]

    • Reactive Solvents: Be cautious with solvents that may contain impurities. For example, aged ethers like THF can form peroxides, which initiate radical polymerization.[11] It is best to use freshly opened solvents or those that have been purified to remove such impurities.

  • Solvent Polarity: The solvent's polarity can influence the rate of decomposition. While highly polar aprotic solvents like DMSO or DMF might be necessary for solubility, they can also accelerate certain reactions by better solvating ionic intermediates.[12] Always perform a small-scale stability test if you must use these solvents for extended periods.

The following table summarizes the suitability of common laboratory solvents.

SolventTypeSuitabilityKey Considerations
Acetonitrile Polar AproticHigh Excellent choice. Ensure anhydrous grade.
Dichloromethane Nonpolar AproticHigh Excellent choice. Ensure anhydrous grade.
Ethyl Acetate Polar AproticGood Can undergo slow self-hydrolysis if water is present.
THF Polar AproticModerate Must be fresh and peroxide-free. Can form explosive peroxides.
DMSO / DMF Polar AproticUse with Caution High polarity may accelerate degradation. Must be rigorously anhydrous.
Methanol / Ethanol Polar ProticAvoid Can act as a nucleophile in Michael addition and cause transesterification.
Water Polar ProticAvoid Directly causes hydrolysis.
Q3: How does the pH of the solution affect the stability of the compound?

A3: The pH of the solution has a profound impact on the rate of ester hydrolysis. Both acidic and basic conditions accelerate this degradation pathway.[13]

  • Acidic Conditions (pH < 6): Acid catalyzes the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is reversible.[1]

  • Neutral Conditions (pH ≈ 7): This is the optimal pH range for stability, where the rate of hydrolysis is at its minimum.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is rapid and irreversible, forming the carboxylate salt.[2][3] Additionally, basic conditions promote the formation of enolates, which can lead to a variety of unintended side reactions.[9]

Recommendation: If your experimental conditions permit, maintaining a neutral pH is crucial. If the reaction is expected to generate acidic or basic byproducts, consider using a non-nucleophilic buffer system (e.g., a phosphate buffer if aqueous conditions are unavoidable, though this is not ideal).

Q4: What are the optimal storage conditions for the compound, both as a solid and in solution?

A4: Proper storage is essential to prevent degradation over time.

  • Solid Form: The solid compound should be stored in a tightly sealed container at -20°C or lower.[14] It should be protected from light and moisture. Before opening, allow the container to warm to room temperature in a desiccator to prevent water condensation on the cold solid.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary:

    • Use a recommended anhydrous, aprotic solvent (e.g., Acetonitrile).

    • Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[15]

    • Use amber glass vials or vials wrapped in aluminum foil to protect from light.

    • Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Troubleshooting Guide

Use this guide to diagnose and resolve common degradation issues observed during your experiments.

Observed SymptomPotential Cause(s)Recommended Actions & Validating Steps
Solution turns yellow/brown, or a precipitate forms over time. 1. Polymerization: Radical-initiated chain reaction.[7]2. Photodecomposition: Light-induced structural changes.[5]1. Prepare fresh solutions using a recently opened, high-purity anhydrous solvent.2. If using ethers like THF, test for peroxides.3. Conduct all experiments in amber vials or protect glassware from light.4. Work under an inert (N₂ or Ar) atmosphere.
LC-MS analysis shows a new peak with a mass of -14 Da compared to the parent compound. Ester Hydrolysis: Loss of the methyl group (-CH₃) and addition of a proton (-H), resulting in a net loss of 14 Da.[1]1. Switch to a rigorously anhydrous, aprotic solvent.2. Verify the pH of your solution is neutral.3. Avoid any sources of acid or base contamination.
¹H-NMR spectrum shows the disappearance of vinylic proton signals (doublets around 6-8 ppm) and the appearance of new aliphatic signals. 1,4-Conjugate (Michael) Addition: The double bond has been saturated by the addition of a nucleophile (e.g., water or an alcohol solvent).[4]1. Ensure your solvent is aprotic and non-nucleophilic (e.g., switch from methanol to acetonitrile).2. Dry all solvents and reagents thoroughly before use.
E/Z isomers are detected by chromatography. Isomerization: Caused by exposure to light or heat.1. Minimize exposure to ambient and UV light at all stages.2. Perform reactions at the lowest feasible temperature.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the best practices for preparing a stock solution to maximize its stability.

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile, ≥99.8% anhydrous). Use a solvent from a freshly opened bottle or one that has been purified via a solvent purification system.

  • Weighing: Weigh the solid this compound quickly in a dry environment. Allow the vial to warm to ambient temperature before opening to prevent moisture condensation.

  • Dissolution: Add the solvent to the solid via a dry syringe under an inert atmosphere (N₂ or Ar).

  • Storage: Store the resulting solution in an amber vial, purge the headspace with inert gas, seal tightly with a Teflon-lined cap, and place it in a freezer at -20°C or -80°C.

Start Start Step1 Dry Glassware (Oven, >120°C) Start->Step1 Step2 Select Anhydrous Aprotic Solvent Step1->Step2 Step3 Weigh Compound (Ambient Temp) Step2->Step3 Step4 Dissolve Under Inert Gas (Ar/N₂) Step3->Step4 Step5 Store in Amber Vial (-20°C / -80°C) Step4->Step5 End End Step5->End

Caption: Workflow for preparing a stable stock solution.

References
  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56749003, methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate. [Link]

  • Frontier Specialty Chemicals. (n.d.). (E)-Methyl-4-(4-bromophenyl)-2-oxobut-3-enoate. [Link]

  • Akiya, N., & Savage, P. E. (2001). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 40(8), 1822–1831. [Link]

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  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

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  • Wikipedia. (n.d.). Photodissociation. [Link]

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  • Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. [Link]

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  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [Link]

  • Tibbitt, M. W., Kloxin, A. M., Sawicki, L. A., & Anseth, K. S. (2013). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Chemistry, 4(5), 1245-1253. [Link]

  • Byju's. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]

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  • PubMed. (2008). Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products. [Link]

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Removing impurities from crude (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the purification of crude (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested solutions to the challenges encountered during the synthesis and purification of this valuable α-ketoenoate intermediate.

Introduction to the Challenge

This compound is a chalcone-like molecule, typically synthesized via a Claisen-Schmidt or aldol condensation between 4-bromobenzaldehyde and methyl pyruvate.[1][2][3] While the synthesis can be straightforward, the crude product is often contaminated with unreacted starting materials, side-products, and isomers that complicate downstream applications. This guide provides a systematic, question-and-answer approach to identifying and removing these impurities, ensuring the high purity required for further research and development.

This section addresses the most common initial queries and issues faced after the synthesis reaction.

Q1: My crude product is a sticky, dark-colored oil instead of the expected solid. What happened and how can I purify it?

A1: This is a very common issue. The oily or discolored nature of the crude product can stem from several factors:

  • Residual Solvent: Traces of the reaction solvent (e.g., ethanol, THF) can act as an impurity, preventing the product from forming a stable crystal lattice.

  • Unreacted Starting Materials: Liquid starting materials, like 4-bromobenzaldehyde (if melted) or methyl pyruvate, can contaminate the product.

  • Side-Products: The reaction may have produced a mixture of products, including self-condensation products of methyl pyruvate, which can be oily.[4][5]

  • Excess Base: Residual base (e.g., NaOH, KOH) can lead to product degradation or discoloration upon workup or solvent removal.

Initial Troubleshooting Steps:

  • High Vacuum: Place the crude oil under a high vacuum for several hours to remove any volatile solvents.

  • Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes or diethyl ether). Vigorously scratch the inside of the flask with a spatula or glass rod. This can break up the oil and induce crystallization of the desired product.

  • Proceed to Purification: If the product remains an oil, it indicates the presence of significant non-volatile impurities. Direct purification by column chromatography is the recommended next step.[6]

Q2: My Thin-Layer Chromatography (TLC) of the crude product shows multiple spots. What are they likely to be?

A2: A multi-spot TLC is expected for a crude reaction mixture. The identity of the spots can be inferred by their relative polarity (Rf value) and by co-spotting with the starting materials.

Typical Spot Identity Relative Rf Value Explanation & Causality
4-BromobenzaldehydeHigh RfLess polar than the product.
(E)-Product Medium Rf This is your target compound.
(Z)-IsomerClose to (E)-ProductThe Z-isomer may form in small amounts and often has a very similar polarity to the desired E-isomer, making separation difficult.
Methyl PyruvateMedium-Low RfMore polar than the aldehyde, but may be difficult to visualize without a specific stain.
Aldol/Self-Condensation ProductsLow Rf or StreakingThese are typically more polar side-products and may appear as distinct spots or as a streak near the baseline.[7]

Action: The presence of multiple spots confirms that purification is necessary. If the spots are well-separated, column chromatography will be effective. If impurities are very close to the product spot, recrystallization might be a more efficient first step.

Q3: How do I choose the best purification method: Recrystallization or Column Chromatography?

A3: The choice depends on the nature and quantity of the impurities.

  • Choose Recrystallization when:

    • Your crude product is mostly solid and contains minor impurities.

    • The impurities have significantly different solubility profiles from your product.

    • You are working on a large scale, as recrystallization is often more scalable than chromatography. 95% ethanol is a common and effective solvent for recrystallizing chalcone derivatives.[8][9]

  • Choose Column Chromatography when:

    • Your crude product is an oil that won't crystallize.[10]

    • TLC shows multiple impurities, some with Rf values very close to the product.

    • You need to separate isomers (e.g., E/Z isomers).

    • Recrystallization has failed to yield a pure product.

Below is a decision workflow to guide your choice:

G start Crude Product is_solid Is the product a solid? start->is_solid tlc Run Analytical TLC is_solid->tlc Yes column Perform Column Chromatography is_solid->column No (It's an oil) spots Are spots well-separated? tlc->spots recrystallize Perform Recrystallization spots->recrystallize Yes (or few impurities) spots->column No (impurities are close) check_purity Check Purity (TLC, NMR) recrystallize->check_purity column->check_purity G cluster_0 Dry Loading Protocol dissolve 1. Dissolve crude product in a volatile solvent adsorb 2. Add silica gel to the solution dissolve->adsorb evaporate 3. Evaporate solvent to get a free-flowing powder adsorb->evaporate load 4. Add powder to top of packed column evaporate->load elute 5. Begin elution load->elute

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the known and potential bioactivities of the synthetic chalcone-like compound, (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate, against its parent compounds, 4-bromobenzaldehyde and methyl pyruvate. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized analysis of existing data and proposing a logical framework for future comparative studies.

Introduction: The Rationale for Synthesis and Comparison

The synthesis of novel compounds from well-characterized precursors is a cornerstone of medicinal chemistry. The compound this compound is a derivative of the chalcone scaffold, a class of compounds known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This molecule is the product of a condensation reaction between 4-bromobenzaldehyde and methyl pyruvate. The rationale behind such a synthesis is to explore the potential for synergistic or novel bioactivities that are not present in the individual parent molecules.

4-Bromobenzaldehyde is an aromatic aldehyde primarily used as a building block in organic synthesis.[3][4] While not extensively studied for its intrinsic bioactivity, it is a precursor for molecules with demonstrated antibacterial and anticonvulsant properties.[5][] Its derivatives have also been investigated for antioxidant and anticancer activities.[7]

Methyl pyruvate , the methyl ester of pyruvic acid, is a key metabolic intermediate. It has been shown to selectively protect normal cells from chemotherapy-induced death while promoting apoptosis in cancer cells.[8][9] This differential effect is attributed to its role in cellular energy metabolism.[10]

This guide will delve into the known biological effects of the parent compounds and extrapolate the potential bioactivity of the synthesized enoate, supported by the broader understanding of chalcone pharmacology.

Structural Comparison and Predicted Bioactivity

The combination of 4-bromobenzaldehyde and methyl pyruvate results in a molecule with a reactive α,β-unsaturated carbonyl system, a characteristic feature of chalcones that is crucial for their biological activity.

CompoundStructureKey Functional Groups
This compound C₁₁H₉BrO₃α,β-Unsaturated ketone, Ester, Aryl halide
4-Bromobenzaldehyde C₇H₅BrOAldehyde, Aryl halide
Methyl Pyruvate C₄H₆O₃α-Ketoester

The α,β-unsaturated ketone moiety in the synthesized compound is a Michael acceptor, capable of reacting with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins. This reactivity is often implicated in the mechanism of action of bioactive chalcones. The presence of the bromine atom on the phenyl ring can enhance lipophilicity, potentially improving membrane permeability and overall bioactivity.

Comparative Bioactivity: A Synthesis of Existing Data

Antimicrobial Activity
  • 4-Bromobenzaldehyde: This compound is a known precursor to Schiff bases and other derivatives with documented antibacterial and antifungal properties.[4] It has been specifically mentioned to have in vivo antibacterial activity against Mycobacterium tuberculosis.[5][]

  • Methyl Pyruvate: While less studied for its direct antimicrobial effects, some reports suggest potential antibacterial and antifungal activity.[11] Ethyl pyruvate, a closely related compound, has been shown to selectively target pathogenic bacteria and biofilms.[12]

  • This compound: As a chalcone-like molecule, it is predicted to possess significant antimicrobial activity. The α,β-unsaturated ketone system is a common feature in antimicrobial chalcones.[1] Derivatives of 4-aryl-4-oxobut-2-enoic acids have demonstrated moderate antimicrobial activity.[13] It is plausible that the combination of the aryl bromide and the reactive enoate system could lead to enhanced or broader-spectrum antimicrobial effects compared to the parent compounds.

Anticancer Activity
  • 4-Bromobenzaldehyde: Derivatives of 4-bromobenzaldehyde have shown antioxidant and anticancer activities.[7] A zinc complex of a Schiff base derived from 4-bromobenzaldehyde demonstrated potential as an anticancer agent.[14]

  • Methyl Pyruvate: This compound has a more defined role in cancer biology. It has been shown to selectively kill lung cancer cells while protecting normal lung fibroblasts from chemotherapy-induced damage.[8][9][10] This effect is linked to its influence on cellular metabolism, particularly the Warburg effect.[15]

  • This compound: Chalcones are widely recognized for their anticancer properties, acting through various mechanisms including induction of apoptosis and inhibition of cell proliferation.[1] The combination of the chalcone scaffold with the known anticancer potential of methyl pyruvate and brominated aromatic systems suggests that the synthesized compound could exhibit potent and potentially selective anticancer activity.

Proposed Experimental Workflows for Comparative Bioactivity Assessment

To empirically validate the predicted bioactivities, a series of standardized in vitro assays should be performed.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compounds.

Workflow for In Vitro Anticancer Activity Screening

Caption: Workflow for assessing the in vitro anticancer activity and selectivity of the compounds.

Detailed Experimental Protocols

Protocol 1: Microbroth Dilution Assay for MIC Determination
  • Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of this compound, 4-bromobenzaldehyde, and methyl pyruvate in dimethyl sulfoxide (DMSO).

  • Preparation of 96-Well Plates: Add 100 µL of appropriate broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and normal cells (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The synthesis of this compound from 4-bromobenzaldehyde and methyl pyruvate presents an intriguing opportunity for the development of a novel bioactive agent. Based on the known activities of its parent compounds and the extensive pharmacology of the chalcone scaffold, this compound is predicted to exhibit significant antimicrobial and anticancer properties. The provided experimental workflows offer a clear path for the systematic evaluation of these potential bioactivities in a comparative manner. Future research should focus on these in vitro studies, followed by mechanistic investigations to elucidate the specific cellular targets and pathways affected by this promising compound. Such studies will be crucial in determining its potential as a lead compound in drug discovery.

References

  • Anticancer Activity of Bis (4-bromobenzaldehyde-4-iminacetophenone) Diaquozinc (II) Nitrate Complex against Ehrlich Ascites Carc. AUSTRALIAN JOURNAL OF BASIC AND APPLIED SCIENCES (AJBAS). 2017.
  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • PubChem. 4-Bromobenzaldehyde. [Link]

  • PubChem. methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate. [Link]

  • Drysdale, M. J., et al. "Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents." Journal of medicinal chemistry 43.1 (2000): 123-127. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid. [Link]

  • Pulina, N. A., et al. "Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives." Pharmaceutical Chemistry Journal 43.8 (2009): 431-434. [Link]

  • Monchusi, B., & Ntwasa, M. "Methyl pyruvate protects a normal lung fibroblast cell line from irinotecan-induced cell death: Potential use as adjunctive to chemotherapy." PloS one 12.8 (2017): e0182789. [Link]

  • Zander, Fabian, et al. "Ethyl Pyruvate: An Anti-Microbial Agent that Selectively Targets Pathobionts and Biofilms." Frontiers in microbiology 7 (2016): 1437. [Link]

  • Al-Azawi, Rafea Adnan, et al. "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." ACS omega 7.32 (2022): 27850-27867. [Link]

  • National Center for Biotechnology Information. "Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models". [Link]

  • Monchusi, B., & Ntwasa, M. "Methyl pyruvate protects a normal lung fibroblast cell line from irinotecan-induced cell death: Potential use as adjunctive to chemotherapy." PloS one 12.8 (2017): e0182789. [Link]

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Efficacy of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate and its Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the α,β-unsaturated carbonyl motif stands out as a privileged scaffold, particularly in the development of novel anticancer agents. This guide provides a comprehensive comparison of the efficacy of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate and structurally similar compounds, offering insights into their therapeutic potential and the underlying molecular mechanisms. Drawing upon extensive experimental data, this document serves as a critical resource for researchers and scientists in the field of oncology drug development.

Introduction: The Therapeutic Promise of the α,β-Unsaturated Carbonyl Scaffold

The core structure of this compound, an α,β-unsaturated keto-ester, is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1] The electrophilic nature of the carbon-carbon double bond conjugated to a carbonyl group allows these compounds to act as Michael acceptors, enabling covalent interactions with nucleophilic residues (such as cysteine) on target proteins. This reactivity is central to their biological effects.[2]

The presence of a bromine atom on the phenyl ring is a key structural feature. Halogenation, particularly with bromine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its anticancer potency. This guide will delve into the comparative efficacy of the title compound and its analogs, focusing on the influence of structural modifications on their cytotoxic activity against various cancer cell lines.

Comparative Efficacy Analysis

While specific cytotoxic data for this compound is not extensively available in the public domain, a robust comparative analysis can be constructed by examining structurally related chalcones and α,β-unsaturated ketones. These analogs share the core pharmacophore and the 4-bromophenyl moiety, allowing for an insightful exploration of structure-activity relationships (SAR).

For this analysis, we will focus on a selection of potent brominated chalcone derivatives and compare their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Analogs

Compound NameStructureCancer Cell LineIC50 (µM)Reference
Compound H72 1-(4-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-oneMGC803 (Gastric)3.57[3]
HGC27 (Gastric)4.89[3]
SGC7901 (Gastric)5.61[3]
BHM 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-onHeLa (Cervical)53[4]
T47D (Breast)45[5]
Analog 1 (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-oneNot Specified-[6]
Analog 2 (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-oneNot Specified-[7]

Analysis of Structure-Activity Relationships:

The data presented in Table 1, though not exhaustive, provides valuable insights into the SAR of this class of compounds.

  • Compound H72 , with its potent activity against gastric cancer cell lines, highlights the significant impact of substitutions on the second aromatic ring. The presence of both chloro and nitro groups appears to be a key determinant of its high efficacy.

  • BHM , while less potent than H72, demonstrates that hydroxyl and methoxy substitutions also confer notable cytotoxic activity. The variation in IC50 values between HeLa and T47D cells suggests a degree of cell-line specificity.

  • The general structure of Analogs 1 and 2 further underscores the common theme of a 4-bromophenyl group coupled with another substituted aromatic ring. The specific nature of these substitutions dictates the overall potency.

Based on these observations, it is reasonable to hypothesize that This compound would exhibit anticancer activity. The presence of the α,β-unsaturated keto system and the 4-bromophenyl group are strong indicators of potential cytotoxicity. However, the methyl ester group, in place of a second aromatic ring, will undoubtedly influence its biological profile, potentially altering its potency and target specificity. Further experimental evaluation is necessary to quantify its efficacy.

Mechanistic Insights: Key Signaling Pathways

The anticancer effects of α,β-unsaturated carbonyl compounds are often mediated through the modulation of critical intracellular signaling pathways. Two of the most prominent pathways implicated are the NF-κB and Keap1-Nrf2 pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation.[8] In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy.[9] Chalcones and related compounds can inhibit NF-κB signaling, often through direct interaction with components of the pathway, leading to the induction of apoptosis.[10]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_NFkB_complex IkB->IkB_NFkB_complex NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation NFkB->IkB_NFkB_complex Chalcone (E)-Methyl 4-(4-bromophenyl)- 2-oxobut-3-enoate & Analogs Chalcone->IKK Inhibits DNA DNA (κB sites) NFkB_nucleus->DNA Binds Gene_Transcription Pro-survival & Pro-inflammatory Gene Transcription DNA->Gene_Transcription Activates IkB_NFkB_complex->IKK Stimulus (e.g., TNFα, IL-1)

Caption: Inhibition of the NF-κB signaling pathway by chalcone analogs.

Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[11] Nrf2 is a transcription factor that upregulates the expression of a wide array of cytoprotective genes. Under normal conditions, Keap1 targets Nrf2 for proteasomal degradation. Electrophilic compounds, such as the α,β-unsaturated ketones discussed here, can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2.[12] This activation of the antioxidant response can, paradoxically, contribute to the anticancer effect by sensitizing cancer cells to other stressors or by inducing cell death pathways.

Keap1_Nrf2_Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasome Nrf2->Proteasome Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Chalcone (E)-Methyl 4-(4-bromophenyl)- 2-oxobut-3-enoate & Analogs Chalcone->Keap1 Reacts with Cysteine Residues ARE ARE (DNA) Nrf2_nucleus->ARE Binds Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression

Caption: Modulation of the Keap1-Nrf2 pathway by chalcone analogs.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for key assays used in the evaluation of these compounds.

Synthesis of this compound and its Analogs

The synthesis of the title compound and its chalcone analogs is typically achieved through a Claisen-Schmidt condensation reaction.[13][14] This robust and versatile method involves the base-catalyzed reaction of an appropriate aldehyde with a ketone.

Synthesis_Workflow Reactants 4-Bromobenzaldehyde + Methyl Pyruvate (or Acetophenone derivative) Reaction Claisen-Schmidt Condensation (Stirring at RT) Reactants->Reaction Base_Solvent Base (e.g., NaOH, KOH) in Solvent (e.g., Ethanol) Base_Solvent->Reaction Precipitation Acidification & Precipitation Reaction->Precipitation Purification Filtration & Recrystallization Precipitation->Purification Product Purified this compound or Chalcone Analog Purification->Product

Caption: General workflow for the synthesis of the title compound and its analogs.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of 4-bromobenzaldehyde and the corresponding ketone (e.g., methyl pyruvate for the title compound, or a substituted acetophenone for chalcone analogs) in a suitable solvent such as ethanol.

  • Base Addition: While stirring, slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Reaction: Continue stirring the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purify the product by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Analysis of Apoptosis: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample and can be employed to investigate the induction of apoptosis by analyzing the expression levels of key apoptotic markers.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified duration. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound and its structural analogs represent a promising class of compounds for the development of novel anticancer therapies. The presence of the α,β-unsaturated carbonyl system and the 4-bromophenyl moiety are key structural features that contribute to their cytotoxic activity. The mechanism of action likely involves the modulation of key signaling pathways such as NF-κB and Keap1-Nrf2, leading to the induction of apoptosis.

While direct experimental data for the title compound is currently limited, the comparative analysis presented in this guide provides a solid foundation for its further investigation. Future studies should focus on:

  • Comprehensive Efficacy Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy: Assessing the antitumor activity of the compound in relevant animal models of cancer.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of a new generation of effective and targeted cancer treatments.

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